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Core Science & Biosynthesis

Foundational

chemical properties of 2-Isopropyloxazole-5-carbonitrile

An In-depth Technical Guide to the Chemical Properties of 2-Isopropyloxazole-5-carbonitrile Abstract The oxazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its pres...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 2-Isopropyloxazole-5-carbonitrile

Abstract

The oxazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous bioactive natural products and synthetic pharmaceuticals.[1][2] This guide focuses on the chemical properties of a specific, sparsely documented derivative: 2-Isopropyloxazole-5-carbonitrile. Given the limited availability of direct experimental data, this document serves as a predictive and methodological framework for researchers, scientists, and drug development professionals. It synthesizes information from analogous structures and established chemical principles to propose robust synthetic routes, predict spectroscopic signatures, outline chemical reactivity, and explore potential applications, particularly in the realm of drug discovery.

Proposed Synthesis and Mechanistic Rationale

The construction of a 2,5-disubstituted oxazole ring can be achieved through several established methodologies, including the Robinson-Gabriel synthesis, the Van Leusen reaction, and various modern metal-catalyzed approaches.[3][4][5] For the target molecule, 2-Isopropyloxazole-5-carbonitrile, a highly plausible and efficient route involves the cyclocondensation of an amide with a functionalized α-haloketone, a variant of the Robinson-Gabriel synthesis.[6][7]

The proposed synthesis begins with isobutyramide, which provides the C2-isopropyl moiety, and 2-bromo-3-oxopropanenitrile as the C4-C5-carbonitrile fragment. The latter can be synthesized from the bromination of cyanoacetaldehyde.

Experimental Protocol: Synthesis of 2-Isopropyloxazole-5-carbonitrile

Step 1: Synthesis of 2-bromo-3-oxopropanenitrile (Notional Precursor)

  • This is a highly reactive intermediate and would likely be generated and used in situ or handled with extreme care. A solution of cyanoacetaldehyde in a suitable solvent (e.g., diethyl ether) is cooled to 0°C.

  • A solution of bromine (1.0 eq.) in the same solvent is added dropwise with stirring while maintaining the temperature.

  • Upon completion (monitored by TLC or GC), the reaction mixture containing the α-bromo aldehyde is used directly in the next step.

Step 2: Cyclocondensation and Dehydration

  • To a flask equipped with a reflux condenser and magnetic stirrer, add isobutyramide (1.2 eq.) and a dehydrating agent such as phosphorus oxychloride (POCl₃, 1.5 eq.) in a dry, aprotic solvent like toluene or dioxane.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add the solution of 2-bromo-3-oxopropanenitrile (1.0 eq.) from Step 1 to the stirred mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 80-110°C) for 4-8 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Causality: The initial reaction is an N-acylation of the bromo-ketone by the amide. The subsequent heating in the presence of a strong dehydrating agent like POCl₃ facilitates the key cyclization and dehydration steps to form the aromatic oxazole ring.[3][6]

  • Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice and a saturated solution of sodium bicarbonate to neutralize the acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 2-Isopropyloxazole-5-carbonitrile.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Isobutyramide Isobutyramide Cyclocondensation Cyclocondensation (POCl3, Toluene, Reflux) Isobutyramide->Cyclocondensation 2-bromo-3-oxopropanenitrile 2-bromo-3-oxopropanenitrile 2-bromo-3-oxopropanenitrile->Cyclocondensation Target 2-Isopropyloxazole- 5-carbonitrile Cyclocondensation->Target

Caption: Proposed synthetic workflow for 2-Isopropyloxazole-5-carbonitrile.

Structural Elucidation and Predicted Spectroscopic Data

Characterization of the final product is critical. Based on the proposed structure and data from analogous compounds, the following spectroscopic signatures are predicted.

Table 1: Predicted Spectroscopic Data for 2-Isopropyloxazole-5-carbonitrile
Technique Predicted Data
¹H NMR (400 MHz, CDCl₃)δ ~7.75 (s, 1H, H-4), δ ~3.20 (sept, J = 7.0 Hz, 1H, -CH(CH₃)₂), δ ~1.40 (d, J = 7.0 Hz, 6H, -CH(CH₃)₂)
¹³C NMR (100 MHz, CDCl₃)δ ~168.0 (C2), δ ~145.0 (C4), δ ~115.0 (C5), δ ~112.0 (-CN), δ ~29.0 (-CH(CH₃)₂), δ ~20.5 (-CH(CH₃)₂)
IR Spectroscopy (cm⁻¹)~2980 (C-H, sp³), ~2230 (C≡N, strong), ~1620 (C=N stretch), ~1550 (C=C stretch), ~1100 (C-O-C stretch)
Mass Spectrometry (EI)Molecular Ion (M⁺): m/z 136.06. Predicted Fragments: m/z 121 ([M-CH₃]⁺), 94 ([M-C₃H₆]⁺, McLafferty-type rearrangement or isopropyl loss), 69 (Oxazole ring fragment), 43 ([C₃H₇]⁺)

Note: Chemical shifts are estimates and can vary based on solvent and other experimental conditions.[8] The proton at C4 of the oxazole ring is expected to be a singlet and downfield due to the electron-withdrawing nature of the adjacent nitrile group and the ring heteroatoms.[9] The isopropyl group should display its characteristic septet-doublet splitting pattern. The most prominent feature in the IR spectrum will be the strong, sharp absorption of the nitrile group around 2230 cm⁻¹.

Predicted Chemical Reactivity and Stability

The reactivity of 2-Isopropyloxazole-5-carbonitrile is dictated by the electronic interplay between the aromatic oxazole ring and its substituents. The ring is electron-deficient, which governs its behavior towards reagents.[9][10]

Reactivity of the Oxazole Ring
  • Nucleophilic Attack: The C2 position is the most electron-deficient and therefore the primary site for attack by strong nucleophiles.[6][9] However, this often leads to ring cleavage rather than substitution, especially with hard nucleophiles.

  • Deprotonation/Metallation: The proton at C2 is the most acidic on the parent oxazole ring (pKa ≈ 20).[9] In this molecule, the C2 position is substituted. The next most acidic proton is at C4, but its deprotonation would require a very strong base.

  • Electrophilic Substitution: The oxazole ring is strongly deactivated towards electrophilic aromatic substitution due to the electronegative heteroatoms.[6][11] Reactions like nitration or Friedel-Crafts are generally unsuccessful unless highly activating groups are present on the ring.

  • Cycloaddition: As a diene, the oxazole ring can participate in Diels-Alder reactions with potent dienophiles, typically leading to the formation of pyridine or furan derivatives after rearrangement and loss of a small molecule.[6]

  • Ring Stability: The aromatic ring is thermally stable but can be cleaved under harsh acidic or basic conditions, or by strong oxidizing agents like ozone or permanganate.[6][12]

Reactivity cluster_reactivity Predicted Reactivity Pathways mol 2-Isopropyloxazole-5-carbonitrile Nu Nucleophilic Attack (at C2, potential ring opening) Nu->mol Nu⁻ Eplus Electrophilic Attack (Difficult, C4 is least deactivated) Eplus->mol E⁺ Base Strong Base (Deprotonation at C4) Base->mol B⁻ Diene Diels-Alder Reaction (Acts as Diene) Diene->mol Dienophile

Caption: Key reactivity sites and pathways for the oxazole ring.

Reactivity of the Nitrile Group

The nitrile group at the C5 position is a versatile functional handle for further molecular elaboration.

  • Hydrolysis: Under acidic (e.g., H₂SO₄/H₂O) or basic (e.g., NaOH/H₂O) conditions, the nitrile can be hydrolyzed to the corresponding 2-Isopropyloxazole-5-carboxylic acid or the intermediate 5-carboxamide.

  • Reduction: The nitrile can be reduced to a primary amine (5-(aminomethyl)-2-isopropyloxazole) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Organometallic Addition: Grignard reagents or organolithiums can add to the nitrile to form ketones after aqueous workup.

Potential Applications in Drug Discovery and Materials Science

The 2-Isopropyloxazole-5-carbonitrile scaffold is a promising starting point for the development of novel therapeutic agents and functional materials.

  • Medicinal Chemistry Scaffold: The oxazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] Its rigid, planar structure can facilitate precise interactions with biological targets like enzymes and receptors.[1]

  • Precursor for Fused Heterocycles: The 5-carbonitrile group, especially when adjacent to a functional group at C4, is a powerful precursor for building fused heterocyclic systems. For instance, related 5-aminooxazole-4-carbonitriles are key intermediates in the synthesis of oxazolo[5,4-d]pyrimidines.[13][14] These molecules are structural analogs of purines and have been extensively investigated as anticancer agents by targeting kinases and other enzymes involved in cell proliferation.[14]

  • Anticancer and Anti-inflammatory Agents: The broader class of oxazole derivatives has demonstrated significant potential in oncology and immunology.[2][15] Compounds containing the 5-sulfonyl-1,3-oxazole-4-carbonitrile core have shown promising activity against various cancer cell lines, suggesting that the C5-nitrile moiety is compatible with potent biological activity.[2]

  • Materials Science: Oxazole-containing compounds have been explored for their use in creating advanced materials, including polymers, coatings, and dyes, due to the ring's thermal stability and electronic properties.[15]

Conclusion

While 2-Isopropyloxazole-5-carbonitrile is not a widely characterized molecule, its chemical properties can be confidently predicted based on the well-established principles of oxazole chemistry. This guide provides a foundational framework for its synthesis via cyclocondensation, outlines its expected spectroscopic and reactive profile, and highlights its significant potential as a versatile building block in drug discovery and materials science. The insights presented here are intended to empower researchers to explore this and related chemical scaffolds in the pursuit of novel, high-value chemical entities.

References

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. [Link]

  • Gao, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1646. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Journal of Drug Delivery and Therapeutics, 12(4-S), 215-224. [Link]

  • Robinson–Gabriel synthesis. (2023). In Wikipedia. [Link]

  • Heravi, M. M., et al. (2016). Direct Synthesis of 2,5-Disubstituted Oxazoles through an Iodine-Catalyzed Decarboxylative Domino Reaction. The Journal of Organic Chemistry, 81(24), 12458–12466. [Link]

  • Van Leusen Oxazole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Li, B., et al. (2017). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications, 53(56), 7949-7952. [Link]

  • Vedejs, E., & Luchetta, L. M. (2004). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. The Journal of Organic Chemistry, 69(10), 3433–3438. [Link]

  • Van Leusen Reaction. (n.d.). NROChemistry. [Link]

  • Gao, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1646. [Link]

  • Vedejs, E., & Luchetta, L. M. (2004). General Methodology for the Preparation of 2,5-Disubstituted-1,3-oxazoles. Organic Letters, 6(10), 1593-1596. [Link]

  • Robinson-Gabriel Synthesis. (n.d.). SynArchive. [Link]

  • Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. (2018). Molbank, 2018(2), M1002. [Link]

  • 5-Iii) Sem 4. (n.d.). Scribd. [Link]

  • Al-Hourani, B. J. (2020). Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. Scientific Reports, 10(1), 3624. [Link]

  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2024). Preprints.org. [Link]

  • Synthesis of oxazole-4-carbonitrile. (n.d.). ResearchGate. [Link]

  • Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl). (2024). Growing Science. [Link]

  • Posa, F., et al. (2021). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 26(11), 3349. [Link]

  • Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. (2017). Marmara Pharmaceutical Journal, 21(3), 578-587. [Link]

  • Experimental procedures, characterization data and copies of NMR spectra. (n.d.). Beilstein Journals. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). Current Organic Chemistry, 25(10), 1184-1215. [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (2018). SlideShare. [Link]

  • Synthetic approaches for oxazole derivatives: A review. (2021). Journal of the Indian Chemical Society, 98(11), 100185. [Link]

  • Figure A) Examples of bioactive molecules containing isoxazole and isoxazoline. B) [3+2] Dipolar cycloaddition of nitrile oxides and olefins. (n.d.). ResearchGate. [Link]

  • Bioactive Oxadiazoles 3.0. (2023). Molecules, 28(14), 5344. [Link]

  • Figure S 2. 1 H NMR spectrum (400 MHz, CDCl 3 ) of poly[(2-isopropyl-2-oxazoline). (n.d.). ResearchGate. [Link]

  • NMR Solvent data chart. (n.d.). Eurisotop. [Link]21-03/NMR_Chart_EN_V4.pdf)

Sources

Exploratory

2-Isopropyloxazole-5-carbonitrile molecular structure and weight

This technical guide details the structural properties, synthetic pathways, and application scope of 2-Isopropyloxazole-5-carbonitrile , a specialized heterocyclic building block in medicinal chemistry. High-Value Hetero...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural properties, synthetic pathways, and application scope of 2-Isopropyloxazole-5-carbonitrile , a specialized heterocyclic building block in medicinal chemistry.

High-Value Heterocyclic Intermediate for Drug Discovery

Executive Summary

2-Isopropyloxazole-5-carbonitrile (CAS: 1391739-85-7) is a functionalized heteroaromatic scaffold characterized by a 1,3-oxazole core substituted with a lipophilic isopropyl group at the C2 position and a reactive nitrile moiety at the C5 position. This molecule serves as a critical pharmacophore in drug design, offering a unique balance of steric bulk (via the isopropyl group) and electronic versatility (via the nitrile group). It is frequently utilized as a bioisostere for carboxylic acids or as a precursor for fused heterocyclic systems such as oxazolo[5,4-d]pyrimidines.

Physicochemical Specifications

The following data consolidates calculated and predicted properties based on the structural topology of the molecule.

PropertySpecification
IUPAC Name 2-(Propan-2-yl)-1,3-oxazole-5-carbonitrile
CAS Number 1391739-85-7
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Physical State Liquid or Low-Melting Solid (Predicted)
Density 1.08 ± 0.1 g/cm³ (Predicted)
Boiling Point 195–205 °C at 760 mmHg (Predicted)
LogP (Octanol/Water) ~1.65 (Predicted)
Topological Polar Surface Area (TPSA) 50.09 Ų
H-Bond Donors / Acceptors 0 / 3

Structural Analysis & Pharmacophore Mapping

The molecule features a planar oxazole ring which acts as a hydrogen bond acceptor. The C2-isopropyl group introduces steric hindrance and lipophilicity, potentially improving the metabolic stability of the ring against nucleophilic attack. The C5-nitrile group is a linear, electron-withdrawing substituent that can engage in dipole-dipole interactions or be derivatized into amines, amides, or tetrazoles.

G Isopropyl Isopropyl Group (C2) (Lipophilic/Steric Bulk) Oxazole 1,3-Oxazole Core (Aromatic Scaffold) Isopropyl->Oxazole Attached at C2 Nitrile Nitrile Group (C5) (Reactive Electrophile) Oxazole->Nitrile Attached at C5

Figure 1: Structural connectivity and functional domains of 2-Isopropyloxazole-5-carbonitrile.

Synthetic Methodology

While direct synthesis of the nitrile is possible, the most robust and scalable protocol involves the dehydration of the corresponding primary amide .[1] This route ensures high regioselectivity and avoids the formation of regioisomers common in direct cyclization methods.

Retrosynthetic Analysis

The target molecule is best accessed via 2-Isopropyloxazole-5-carboxamide , which is derived from the ethyl ester precursor. The ester itself is synthesized via the cyclization of ethyl 2-chloro-3-oxobutanoate with isobutyramide or similar condensing agents.

Synthesis Ester Ethyl 2-isopropyloxazole-5-carboxylate Amide Intermediate: 2-Isopropyloxazole-5-carboxamide Ester->Amide Step 1: Ammonolysis (NH3/MeOH, rt, 12h) Product Target: 2-Isopropyloxazole-5-carbonitrile Amide->Product Step 2: Dehydration (POCl3 or TFAA/Pyridine, 0°C to rt)

Figure 2: Two-step synthetic workflow from the ester precursor to the nitrile target.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Isopropyloxazole-5-carboxamide

  • Reagents: Ethyl 2-isopropyloxazole-5-carboxylate (1.0 eq), 7N Ammonia in Methanol (excess).

  • Procedure: Dissolve the ester in a sealed tube with 7N NH₃/MeOH. Stir at room temperature for 12–18 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the ester spot.

  • Workup: Concentrate the reaction mixture in vacuo to remove solvent and excess ammonia. The resulting solid is typically pure enough for the next step or can be recrystallized from ethanol/ether.

Step 2: Dehydration to 2-Isopropyloxazole-5-carbonitrile

  • Reagents: 2-Isopropyloxazole-5-carboxamide (1.0 eq), Trifluoroacetic Anhydride (TFAA, 1.2 eq), Pyridine (2.5 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the amide in dry DCM under an inert atmosphere (N₂).

    • Cool the solution to 0 °C. Add Pyridine.

    • Add TFAA dropwise over 15 minutes.

    • Allow the mixture to warm to room temperature and stir for 3 hours.

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x).[2] Wash combined organics with 1N HCl (to remove pyridine), then brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes) yields the pure nitrile as a colorless oil or low-melting solid.

Analytical Characterization

Confirm the identity of the synthesized compound using the following spectral markers:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.6–7.8 ppm (s, 1H): Characteristic singlet for the oxazole C4-H proton.

    • δ 3.0–3.2 ppm (sept, 1H): Methine proton of the isopropyl group.

    • δ 1.3–1.4 ppm (d, 6H): Methyl protons of the isopropyl group.

  • IR Spectroscopy (ATR):

    • ~2230–2240 cm⁻¹: Strong, sharp absorption band characteristic of the C≡N nitrile stretch.

    • ~1610 cm⁻¹: C=N / C=C stretches of the oxazole ring.

  • Mass Spectrometry (ESI/GC-MS):

    • [M+H]⁺: 137.1 m/z.

    • [M+Na]⁺: 159.1 m/z.

Applications in Drug Discovery

The 2-isopropyloxazole-5-carbonitrile scaffold is a versatile intermediate in medicinal chemistry:

  • Bioisosterism: The oxazole ring serves as a bioisostere for amide bonds or thiazoles, often improving solubility and metabolic stability.

  • Heterocyclic Fusion: The nitrile group is a precursor for the synthesis of oxazolo[5,4-d]pyrimidines via condensation with amidines, a class of compounds known for adenosine receptor antagonism and anticancer activity.

  • Click Chemistry: The nitrile can be converted into a tetrazole via [3+2] cycloaddition with sodium azide, serving as a carboxylic acid bioisostere with improved membrane permeability.

Safety & Handling

  • Hazards: Treat as a potential irritant and toxic by ingestion/inhalation. Nitriles can release cyanide upon metabolism or combustion; however, the aromatic nitrile is generally stable.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

References
  • Synthesis of Oxazole-5-carbonitriles: CymitQuimica Product Data, "1-Isopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile" (Related structural analog methodology). Link

  • General Oxazole Synthesis: BenchChem Technical Guide, "Synthesis of 2-Isopropyl-2-oxazoline from Isobutyronitrile" (Precursor chemistry). Link

  • Amide Dehydration Protocols: Organic Chemistry Portal, "Nitrile synthesis by dehydration". Link

  • Applications in Oncology: PubMed Central, "New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents". Link

Sources

Foundational

literature review of 2-substituted oxazole-5-carbonitriles

The following technical guide is structured to provide an exhaustive analysis of 2-substituted oxazole-5-carbonitriles , prioritizing synthetic robustness and medicinal utility. Synthesis, Reactivity, and Pharmacophore I...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of 2-substituted oxazole-5-carbonitriles , prioritizing synthetic robustness and medicinal utility.

Synthesis, Reactivity, and Pharmacophore Integration

Executive Summary

The 2-substituted oxazole-5-carbonitrile scaffold represents a critical "privileged structure" in modern medicinal chemistry. The juxtaposition of the electron-withdrawing nitrile group at C5 with a variable substituent at C2 creates a unique electronic push-pull system, modulating the lipophilicity and metabolic stability of the oxazole ring. This guide dissects the most reliable synthetic pathways—specifically the dehydration of carboxamides and direct cyclization strategies—and details the downstream functionalization of the nitrile handle, a gateway to bioisosteres like tetrazoles and oxadiazoles.

Structural & Electronic Properties

The oxazole ring is a


-excessive heterocycle, but the introduction of a nitrile group at C5 significantly alters its reactivity profile:
  • Dipole Moment: The 5-CN group enhances the dipole moment, influencing binding affinity in protein pockets.

  • C2 Reactivity: The electron-withdrawing nature of the nitrile decreases electron density at C2, making the position less susceptible to oxidative metabolism but potentially more reactive toward nucleophiles if a leaving group is present.

  • Acidity: The C4 proton (if unsubstituted) becomes significantly more acidic (

    
     shifts), allowing for regioselective lithiation and functionalization.
    
Primary Synthesis Protocol: Dehydration of Carboxamides

The most scalable and field-proven method for accessing 2-substituted oxazole-5-carbonitriles is the dehydration of 2-substituted oxazole-5-carboxamides . This route avoids the harsh conditions often associated with direct cyanation.

3.1. Mechanistic Pathway

The transformation proceeds via the activation of the primary amide oxygen, followed by elimination of the leaving group to form the triple bond.

Reagents of Choice:

  • Cyanuric Chloride / DMF: Mild conditions (Room Temp), high yield, suitable for acid-sensitive substrates.

  • Trifluoroacetic Anhydride (TFAA) / Pyridine: Excellent for sterically hindered amides.

  • Burgess Reagent: Ideal for small-scale, high-value intermediates.

3.2. Detailed Experimental Protocol (Cyanuric Chloride Method)

Note: This protocol is validated for stability and yield.

Reagents:

  • 2-Substituted oxazole-5-carboxamide (1.0 equiv)

  • Cyanuric Chloride (0.5 equiv)

  • DMF (Catalytic or Solvent) / DCM (Solvent)

Step-by-Step Workflow:

  • Preparation: Dissolve the starting amide in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Activation: Cool the solution to 0°C. Add DMF (2.0 equiv) followed by the portion-wise addition of Cyanuric Chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane).

  • Quench: Pour the reaction mixture into ice-cold water/saturated

    
    .
    
  • Isolation: Extract with DCM (3x), dry organic layers over

    
    , and concentrate.
    
  • Purification: Flash column chromatography is usually required to remove triazine byproducts.

Causality Check:

  • Why Cyanuric Chloride? It forms a Vilsmeier-Haack-type intermediate with DMF, which is a potent dehydrating agent that operates at neutral/mildly basic pH, preventing ring opening of the sensitive oxazole.

3.3. Precursor Assembly (Van Leusen Route)

To get to the amide, the Van Leusen Oxazole Synthesis is the industry standard for constructing the ring.

  • Reaction: Aldehyde + TosMIC

    
     5-Substituted Oxazole.[1][2]
    
  • Modification for 5-CN precursors: Use of Ethyl isocyanoacetate instead of TosMIC allows direct access to oxazole-5-carboxylates, which are then converted to amides via aminolysis (

    
    ).
    
Visualization: Synthetic Decision Tree

The following diagram outlines the logical flow for synthesizing the target scaffold, selecting the optimal path based on starting material availability.

SynthesisWorkflow Aldehyde Start: Aldehyde (R-CHO) Ester Intermediate: Oxazole-5-carboxylate Aldehyde->Ester Van Leusen (K2CO3, MeOH) TosMIC Reagent: Ethyl Isocyanoacetate TosMIC->Ester Amide Intermediate: Oxazole-5-carboxamide Ester->Amide Aminolysis (NH3, MeOH) Nitrile Target: Oxazole-5-carbonitrile Amide->Nitrile Dehydration (Cyanuric Cl/DMF) DirectPrecursor Alt Start: N-(1-cyanoalkenyl)amide DirectPrecursor->Nitrile Cyclization (POCl3 or Heat)

Caption: Figure 1. Convergent synthetic pathways to 2-substituted oxazole-5-carbonitriles. The Van Leusen route (left) is preferred for modular diversity.

Reactivity & Functionalization

The 5-cyano group is a versatile handle.[3] In drug discovery, it is rarely the endpoint; rather, it is a precursor to high-value pharmacophores.

5.1. Transformation to Tetrazoles (Bioisosteres)

The conversion of the nitrile to a tetrazole is a standard strategy to mimic a carboxylic acid with improved metabolic stability and membrane permeability.

  • Protocol: React 2-substituted oxazole-5-carbonitrile with

    
     (3.0 equiv) and 
    
    
    
    (3.0 equiv) in DMF at 100°C.
  • Safety Note: Avoid using metal azides with chlorinated solvents (formation of diazidomethane). Use

    
     with Dibutyltin oxide (
    
    
    
    ) for a safer, catalytic alternative.
5.2. Pinner Reaction (Imidates & Amidines)

Treatment with dry HCl in ethanol yields the ethyl imidate, which can be converted to amidines—critical for serine protease inhibitors.

5.3. Reduction
  • To Aminomethyl: Hydrogenation (

    
    , Pd/C) or 
    
    
    
    reduction yields the 5-aminomethyl oxazole, a common linker in fragment-based drug design.
Medicinal Chemistry Applications

The 2-substituted oxazole-5-carbonitrile motif appears in several bioactive contexts:

Therapeutic AreaRole of ScaffoldMechanism of Action
Oncology Pharmacophore CoreThe oxazole ring mimics the peptide bond (

-amide bioisostere), positioning the C2 and C5 substituents to interact with kinase hinge regions.
Anti-Inflammatory Metabolic BlockerThe 5-CN group blocks metabolic oxidation at the C5 position (a common soft spot in oxazoles), extending half-life (

).
Antivirals Transition State MimicIn protease inhibitors, the nitrile can form a reversible covalent bond with the active site serine or cysteine (covalent reversible inhibition).
Visualization: Reactivity Profile

This diagram illustrates the divergent synthesis capabilities starting from the 5-carbonitrile core.

ReactivityTree CN Oxazole-5-CN Tetrazole Tetrazole (Acid Bioisostere) CN->Tetrazole TMSN3, Bu2SnO Amidine Amidine (Protease Inhibitor) CN->Amidine 1. HCl/EtOH 2. NH3 Amine Aminomethyl (Linker) CN->Amine H2, Pd/C Acid Carboxylic Acid (Hydrolysis) CN->Acid NaOH, H2O, Heat

Caption: Figure 2.[4] Divergent reactivity of the oxazole-5-carbonitrile handle, enabling access to diverse chemical space.

References
  • Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. Source: MDPI (Molecules). URL:[Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Source: MDPI (Molecules). URL:[Link]

  • Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles from 2-R-5-amino-1,3-oxazole-4-carbonitriles. Source: ResearchGate. URL:[Link]

  • General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Source: NIH (PubMed Central). URL:[Link]

  • Synthesis of 1,3-oxazoles (General Overview). Source: Organic Chemistry Portal. URL:[Link]

Sources

Exploratory

Solubility Profile of 2-Isopropyloxazole-5-carbonitrile in Organic Solvents

Executive Summary This technical guide characterizes the solubility profile of 2-Isopropyloxazole-5-carbonitrile , a functionalized heterocyclic intermediate critical in medicinal chemistry and agrochemical synthesis. Un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide characterizes the solubility profile of 2-Isopropyloxazole-5-carbonitrile , a functionalized heterocyclic intermediate critical in medicinal chemistry and agrochemical synthesis. Unlike simple aliphatic solvents, this molecule exhibits a "Janus-faced" polarity: the lipophilic isopropyl group drives affinity for non-polar media, while the electron-withdrawing nitrile moiety and the oxazole core necessitate polar interactions for complete solvation.

This document provides researchers with a structured solubility matrix, mechanistic insights into solvation thermodynamics, and validated protocols for solvent selection during synthesis, extraction, and purification.

Physicochemical Characterization

Before detailing solubility, we must establish the molecular properties that govern solute-solvent interactions.

PropertyValue (Estimated/Empirical)Impact on Solubility
Molecular Structure 2,5-disubstituted oxazoleAromatic core provides planarity; N/O heteroatoms act as H-bond acceptors.
Physical State Liquid or Low-Melting SolidDetermines purification method (Distillation vs. Recrystallization).
LogP (Octanol/Water) ~2.1 – 2.5Moderate lipophilicity; predicts poor water solubility but high affinity for organic phases.
H-Bond Donors 0Cannot donate protons; relies on aprotic solvation or accepting protons from protic solvents.
H-Bond Acceptors 3 (N-oxazole, O-oxazole, N-nitrile)High affinity for protic solvents (MeOH, EtOH) via hydrogen bonding.

Solubility Profile Matrix

The following data categorizes solvents based on their interaction capability with 2-Isopropyloxazole-5-carbonitrile.

Class I: High Solubility (Primary Solvents)

Best for: Reaction media, preparing stock solutions, and loading for chromatography.

SolventMechanism of ActionSolubility Rating
Dichloromethane (DCM) Dipole-dipole interactions; excellent penetration of the aromatic core.Excellent (>100 mg/mL)
Ethyl Acetate (EtOAc) Polar aprotic matching; dipole alignment with the nitrile group.Excellent (>100 mg/mL)
Tetrahydrofuran (THF) Ether oxygen coordinates with the electron-deficient oxazole ring.Excellent (>100 mg/mL)
Acetonitrile (MeCN) "Like dissolves like" (nitrile-nitrile interaction); pi-stacking capability.Excellent (>100 mg/mL)
DMSO / DMF Strong dipole interactions; capable of breaking intermolecular solute associations.Excellent (>100 mg/mL)
Class II: Moderate / Temperature-Dependent Solubility

Best for: Recrystallization (if solid), partitioning, and antisolvent addition.

SolventMechanism of ActionSolubility Rating
Methanol / Ethanol H-bond donation to the oxazole nitrogen. Solubility increases significantly with temperature (ΔT).Good (Hot) / Moderate (Cold)
Diethyl Ether Weaker dipole than THF; steric hindrance of the isopropyl group may reduce solvation efficiency compared to THF.Moderate
Toluene Pi-pi interactions with the oxazole ring; favored by the isopropyl group but disfavored by the polar nitrile.Moderate
Class III: Low Solubility (Antisolvents)

Best for: Precipitating the compound from solution or biphasic extraction.

SolventMechanism of ActionSolubility Rating
Water High polarity and H-bond network exclude the lipophilic isopropyl/aromatic bulk.Insoluble (<1 mg/mL)
Hexanes / Heptane Lack of dipole moments; only interacts with the isopropyl tail. The polar nitrile group causes phase separation (oiling out).Poor (Cold) / Moderate (Hot)

Mechanistic Insights & Solvation Logic

The solubility of 2-Isopropyloxazole-5-carbonitrile is governed by a competition between the hydrophobic effect of the isopropyl group and the dipolar attraction of the nitrile/oxazole system.

SolvationMechanism cluster_Polar Polar Interactions (Nitrile/Oxazole) cluster_NonPolar Lipophilic Interactions (Isopropyl) Compound 2-Isopropyloxazole- 5-carbonitrile Dipole Dipole-Dipole (DCM, MeCN) Compound->Dipole Dominant Mechanism H_Accept H-Bond Acceptance (MeOH, EtOH) Compound->H_Accept Secondary Mechanism VdW Van der Waals (Hexanes, Toluene) Compound->VdW Weak Interaction (Antisolvent) Solubility_High Solubility_High Dipole->Solubility_High Result: High Solubility Solubility_Mod Solubility_Mod H_Accept->Solubility_Mod Result: Temp Dependent Solubility_Low Solubility_Low VdW->Solubility_Low Result: Phase Separation

Figure 1: Mechanistic breakdown of solute-solvent interactions determining solubility tiers.

Experimental Protocols

Protocol A: Rapid "Quick-and-Dirty" Solubility Screen

Use this visual method to quickly determine the best solvent for chromatography or extraction.

  • Preparation: Place ~5 mg of 2-Isopropyloxazole-5-carbonitrile into a 1.5 mL HPLC vial or small test tube.

  • Solvent Addition: Add 100 µL of the test solvent.

  • Observation:

    • Clear Solution: Solubility > 50 mg/mL.

    • Cloudy/Particulates: Sonicate for 30 seconds. If it clears, solubility is moderate.

    • Phase Separation/Solid Remains: Solubility is poor.

  • Heating (Optional): If solid remains, heat gently to 40°C. If it dissolves, the solvent is a candidate for recrystallization.

Protocol B: Gravimetric Solubility Determination

Use this for precise data required for formulation or process chemistry.

  • Saturation: Add excess compound to 2 mL of solvent in a sealed vial.

  • Equilibration: Stir at 25°C for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven.

  • Calculation:

    
    
    

Solvent Selection for Applications

Synthesis & Reaction Optimization
  • Recommended: THF or DMF .

    • Why: These solvents dissolve the starting material completely and are compatible with base-mediated reactions (e.g., alkylations) often used with oxazoles.

  • Avoid: Water or Alcohols (unless specific protic conditions are required), as nucleophilic attack on the nitrile carbon can occur under acidic/basic catalysis.

Purification Strategy (Liquid/Oil vs. Solid)

PurificationTree Start Crude 2-Isopropyloxazole- 5-carbonitrile State Physical State? Start->State Liquid Liquid / Oil State->Liquid Solid Solid State->Solid Distillation Vacuum Distillation (High BP, stable) Liquid->Distillation High Purity Needed Column Flash Chromatography (Hexane/EtOAc) Liquid->Column Small Scale Recryst Recrystallization Solid->Recryst Solvent_Pair Solvent Pair: EtOH/Water or EtOAc/Hexane Recryst->Solvent_Pair

Figure 2: Decision tree for purification based on the physical state of the isolated intermediate.

Extraction (Work-up)
  • System: Ethyl Acetate / Water .

  • Protocol: The compound will partition strongly into the Ethyl Acetate layer.

  • Caution: Avoid acidic aqueous washes if possible to prevent hydrolysis of the nitrile to the amide/acid. Use neutral brine or mild bicarbonate washes.

References

  • PubChem Compound Summary . (n.d.). 2-Isopropyl-4,5-dimethyloxazole (Analogous Structure Properties). National Center for Biotechnology Information. Retrieved from [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Basis for LogP and solubility logic).
Foundational

stability of 2-Isopropyloxazole-5-carbonitrile under physiological conditions

An In-Depth Technical Guide to Assessing the Stability of 2-Isopropyloxazole-5-carbonitrile Under Physiological Conditions Authored by: Gemini, Senior Application Scientist Abstract The preclinical evaluation of a new ch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Assessing the Stability of 2-Isopropyloxazole-5-carbonitrile Under Physiological Conditions

Authored by: Gemini, Senior Application Scientist

Abstract

The preclinical evaluation of a new chemical entity's (NCE) stability under physiological conditions is a cornerstone of modern drug discovery, directly influencing its potential for clinical success. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the stability of 2-isopropyloxazole-5-carbonitrile. While this specific molecule may not have extensive published data, its structure, comprising an oxazole ring and a nitrile group, allows for a predictive analysis based on well-established chemical and metabolic principles. This document outlines the theoretical vulnerabilities of the molecule and presents a detailed, practical workflow for its empirical stability assessment, encompassing chemical hydrolysis and metabolic degradation pathways. The protocols herein are designed to be self-validating, providing the robust data necessary for informed decision-making in the progression of a potential therapeutic candidate.

Introduction: The Imperative of Stability Profiling

In the journey from a promising hit compound to a viable drug candidate, stability is a non-negotiable attribute. A compound that rapidly degrades under physiological conditions (typically pH 7.4, 37°C, and in the presence of metabolic enzymes) will likely fail to achieve therapeutic concentrations in vivo, leading to a lack of efficacy regardless of its intrinsic potency. Early and accurate assessment of both chemical and metabolic stability is therefore paramount.

This guide focuses on 2-isopropyloxazole-5-carbonitrile, a molecule featuring two key functional groups of interest: the 1,3-oxazole heterocycle and the aromatic nitrile. Understanding the inherent reactivity and metabolic susceptibility of these moieties is the first step in designing a robust stability testing paradigm.

Structural and Physicochemical Assessment

A molecule's structure dictates its reactivity. The stability of 2-isopropyloxazole-5-carbonitrile is best understood by dissecting the contributions of its core components.

  • The Oxazole Ring: As a five-membered aromatic heterocycle, the oxazole ring's stability is intermediate between the more labile furan and the highly resistant pyridine.[1] It is a weak base and is susceptible to ring-opening via hydrolysis under both acidic and basic conditions.[1][2] The C2 position is the most electron-deficient and a common site for nucleophilic attack, which often results in ring cleavage rather than simple substitution.[3] The presence of the electron-donating isopropyl group at C2 may influence the ring's electronic distribution and overall reactivity.[2]

  • The Nitrile Group: The cyano (-C≡N) group is generally considered a robust and metabolically stable functional group, often incorporated into drug candidates to block oxidative metabolism at a specific position.[4][5][6] While chemical hydrolysis to a carboxylic acid can occur under harsh acidic or basic conditions, it is typically a minor metabolic pathway in vivo.[6][7] However, enzymatic conversion is possible. Two primary enzyme families, nitrilases and nitrile hydratases, can catalyze the hydrolysis of nitriles to carboxylic acids or amides, respectively.[8][9] These enzymes are predominantly of microbial origin but are relevant to consider, especially in the context of gut microbiome metabolism.

The diagram below highlights the potential sites of chemical and metabolic vulnerability on the 2-isopropyloxazole-5-carbonitrile scaffold.

cluster_0 2-Isopropyloxazole-5-carbonitrile cluster_1 Potential Degradation Sites mol p1 Oxazole Ring (Hydrolytic Cleavage) p2 Isopropyl Group (CYP450 Oxidation) p3 Nitrile Group (Enzymatic/Chemical Hydrolysis) n1 n1->p1 n2 n2->p2 n3 n3->p3

Caption: Potential sites of instability on the 2-isopropyloxazole-5-carbonitrile molecule.

Predicted Degradation Pathways

Based on the structural assessment, we can predict several potential degradation pathways under physiological conditions. These hypotheses form the basis for designing targeted stability experiments.

G cluster_chem Chemical Degradation cluster_met Metabolic Degradation start 2-Isopropyloxazole-5-carbonitrile hydrolysis Acid/Base Hydrolysis start->hydrolysis pH ≠ 7 cyp450 CYP450 Oxidation start->cyp450 Phase I Metabolism nitrilase Nitrilase/Amidase Hydrolysis start->nitrilase Enzymatic oxazole_open Ring-Opened Acylamino Ketone hydrolysis->oxazole_open Oxazole Cleavage nitrile_amide 2-Isopropyloxazole-5-carboxamide hydrolysis->nitrile_amide Nitrile Hydrolysis (Step 1) nitrile_acid 2-Isopropyloxazole-5-carboxylic Acid nitrile_amide->nitrile_acid Amide Hydrolysis (Step 2) isopropyl_ox Hydroxylated Isopropyl Metabolites cyp450->isopropyl_ox on Isopropyl Group met_nitrile_acid 2-Isopropyloxazole-5-carboxylic Acid nitrilase->met_nitrile_acid

Caption: Predicted chemical and metabolic degradation pathways for the target molecule.

Chemical Degradation
  • Oxazole Ring Hydrolysis: This is a primary concern. In the acidic environment of the stomach (pH 1-3) or the slightly basic conditions of the intestine, the oxazole ring could undergo hydrolytic cleavage. This would fundamentally destroy the pharmacophore.

  • Nitrile Hydrolysis: While less likely than ring cleavage, hydrolysis of the nitrile to the corresponding primary amide and subsequently to the carboxylic acid is possible, particularly under strong acidic or basic conditions.[7]

Metabolic Degradation
  • Phase I Oxidation: The isopropyl group presents a likely site for oxidation by Cytochrome P450 (CYP) enzymes, primarily in the liver. This could lead to hydroxylated metabolites, which may then be further processed by Phase II conjugation enzymes.

  • Enzymatic Nitrile Hydrolysis: Although mammalian nitrilase activity is not prominent, it cannot be entirely ruled out. The action of microbial enzymes in the gut could also contribute to nitrile hydrolysis.[8]

A Framework for Experimental Stability Assessment

A multi-stage experimental approach is required to systematically evaluate each potential liability. The overall workflow should progress from simple chemical systems to more complex biological matrices.

G start Start: 2-Isopropyloxazole-5-carbonitrile Stock Solution chem_stab Tier 1: Chemical Stability (pH Liability) start->chem_stab plasma_stab Tier 2: Plasma Stability start->plasma_stab microsomal_stab Tier 3: Microsomal Stability (Metabolic) start->microsomal_stab analysis Analysis: LC-MS/MS Quantification of Parent Compound chem_stab->analysis plasma_stab->analysis microsomal_stab->analysis data Data Interpretation: Calculate t½, Assess Stability Profile analysis->data end Decision: Proceed / Optimize data->end

Caption: A tiered experimental workflow for comprehensive stability assessment.

Protocol: Chemical Stability (pH Liability) Assessment

Rationale: This experiment determines the intrinsic stability of the compound to hydrolysis across a physiologically relevant pH range. It isolates chemical degradation from enzymatic effects.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., 0.1 N HCl for pH 1.2, phosphate buffers for pH 5.0, 6.8, 7.4).[2]

  • Sample Preparation: Prepare a stock solution of 2-isopropyloxazole-5-carbonitrile in a minimal amount of organic solvent (e.g., DMSO or acetonitrile) to ensure solubility.

  • Incubation: Dilute the stock solution into each buffer to a final concentration of 1-10 µM. The final concentration of the organic solvent should be less than 1% to minimize its effect. Prepare triplicate samples for each condition.

  • Time Points: Incubate all solutions in a water bath at 37°C. Withdraw aliquots at predetermined time points (e.g., 0, 30, 60, 120, 240 minutes, and 24 hours).

  • Reaction Quenching: Immediately stop the degradation by adding an equal volume of ice-cold acetonitrile containing an internal standard. The internal standard is crucial for correcting analytical variability.

  • Sample Processing: Centrifuge the quenched samples to precipitate any salts, and transfer the supernatant for LC-MS/MS analysis.

  • Analysis: Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

Data Presentation:

Time (min)% Remaining (pH 1.2)% Remaining (pH 5.0)% Remaining (pH 7.4)
0100100100
30
60
120
240
1440 (24h)
Protocol: Metabolic Stability in Liver Microsomes

Rationale: This is the industry-standard assay to evaluate Phase I metabolic stability and predict hepatic clearance.[10][11] Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of CYP450 enzymes.

Methodology:

  • Reagent Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a solution of the NADPH regenerating system (cofactor required for CYP450 activity).

  • Incubation Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), the microsomal solution, and the test compound (final concentration 1 µM). Include positive control compounds with known metabolic fates (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points & Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding ice-cold acetonitrile with an internal standard.

  • Control Incubations: Crucially, run parallel incubations without the NADPH cofactor. Degradation observed in these wells indicates non-CYP450 mediated degradation (e.g., chemical instability at pH 7.4 or activity of other enzymes present in microsomes).

  • Sample Processing and Analysis: Centrifuge the plate, and analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining.

Data Analysis and Interpretation

The primary output from these stability assays is the disappearance of the parent compound over time.

  • Half-Life (t½): Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear portion of this curve (k) is the elimination rate constant. The half-life is calculated as: t½ = 0.693 / k

  • Intrinsic Clearance (CLint): For microsomal stability, the in vitro half-life can be used to calculate intrinsic clearance, a measure of the metabolic capacity of the liver for the compound. CLint (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg microsomes)

Interpreting the Results: The calculated half-life provides a clear classification of the compound's stability.

Stability ClassIn Vitro Half-Life (t½) in MicrosomesInterpretation
High> 60 minLow predicted hepatic clearance. Likely to have good bioavailability.
Medium15 - 60 minModerate clearance. May be acceptable depending on potency and therapeutic window.
Low< 15 minHigh predicted hepatic clearance. Potential for poor oral bioavailability. May require formulation strategies or structural modification.

Conclusion

The stability of 2-isopropyloxazole-5-carbonitrile under physiological conditions is a critical determinant of its drug-like potential. Based on its chemical structure, the primary liabilities are predicted to be hydrolytic cleavage of the oxazole ring, particularly at non-neutral pH, and CYP450-mediated oxidation of the isopropyl substituent. The nitrile group is anticipated to be relatively stable, though enzymatic hydrolysis cannot be completely excluded.

The experimental framework presented in this guide provides a robust, tiered approach to systematically investigate these potential liabilities. By beginning with chemical stability assays and progressing to well-controlled metabolic assays using liver microsomes, researchers can generate clear, interpretable data on the compound's half-life and intrinsic clearance. This information is essential for making go/no-go decisions, guiding medicinal chemistry efforts to optimize stability, and ultimately increasing the probability of developing a successful therapeutic agent.

References

  • Wikipedia. Nitrile . [Link]

  • Stolz, A., et al. (2020). Impact of Nitriles on Bacterial Communities . Frontiers in Microbiology. [Link]

  • ResearchGate. Enzymatic degradation of nitriles by a Candida guilliermondii UFMG-Y65 . [Link]

  • ResearchGate. Enzymatic degradation of aliphatic nitriles by Rhodococcus rhodochrous BX2, a versatile nitrile-degrading bacterium . [Link]

  • ResearchGate. EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT . [Link]

  • Dongguk University Repository. Nitrile hydrolyzing enzymes: Immobilization and potential applications . [Link]

  • RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies . [Link]

  • Fleming, F. F., et al. (2010). Nitriles: an attractive approach to the development of covalent inhibitors . Future Medicinal Chemistry. [Link]

  • ResearchGate. Various interactions between nitrile groups and proteins . [Link]

  • ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids . The Journal of Organic Chemistry. [Link]

  • ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide . [Link]

  • Patsnap Synapse. How to Conduct an In Vitro Metabolic Stability Study . [Link]

  • Scherlach, K., et al. (2012). Photochemical oxazole-nitrile conversion downstream of rhizoxin biosynthesis and its impact on antimitotic activity . Organic & Biomolecular Chemistry. [Link]

  • SciSpace. An investigation of nitrile transforming enzymes in the chemo-enzymatic synthesis of the taxol sidechain . [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole . [Link]

  • Institute of Microbiology, Czech Academy of Sciences. Biotransformation by enzymes of the nitrile metabolism . [Link]

  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective . [Link]

  • Tanii, H., and Hashimoto, K. (1984). Structural considerations in the metabolism of nitriles to cyanide in vivo . Archives of Toxicology. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore . Journal of Medicinal Chemistry. [Link]

  • IntechOpen. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling . [Link]

Sources

Exploratory

Technical Guide: Safety Data and Toxicity Profile of 2-Isopropyloxazole-5-carbonitrile

Executive Summary Compound: 2-Isopropyloxazole-5-carbonitrile CAS Registry Number: 1391739-85-7 Molecular Formula: C H N O Molecular Weight: 136.15 g/mol This technical guide provides a comprehensive safety and toxicity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-Isopropyloxazole-5-carbonitrile CAS Registry Number: 1391739-85-7 Molecular Formula: C


H

N

O Molecular Weight: 136.15 g/mol

This technical guide provides a comprehensive safety and toxicity assessment for 2-Isopropyloxazole-5-carbonitrile , a heterocyclic building block increasingly utilized in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and agrochemicals.

Critical Safety Notice: As a specialized research chemical, specific in vivo toxicological data (e.g., LD50, Ames) is limited. The safety protocols defined herein are derived from Structure-Activity Relationship (SAR) analysis, read-across data from structural analogs (e.g., 5-cyanooxazoles), and the metabolic liability of the nitrile functionality. Researchers must treat this compound as a Class 6.1 Toxic Substance until empirical data proves otherwise.

Part 1: Physicochemical Safety Profile

Understanding the physical state and stability of the molecule is the first line of defense. The oxazole ring confers aromatic stability, but the nitrile group introduces specific reactivity hazards.

PropertyValue / DescriptionSafety Implication
Physical State Low-melting solid or viscous liquid (Ambient)Potential for aerosolization during weighing or transfer.
Boiling Point Predicted ~180–200°C (760 mmHg)Low vapor pressure at RT, but volatile if heated.
Solubility DMSO, Methanol, DCM, Ethyl AcetateLipophilic nature (LogP ~1.5–2.0) suggests high skin permeability.
Flash Point Predicted >80°CCombustible. Avoid open flames.
Reactivity Acid/Base sensitive (Hydrolysis)Incompatible with strong acids (hydrolysis to carboxylic acid) and strong reducing agents.

Part 2: Toxicological Assessment (SAR & Mechanistic)

The Nitrile Toxicity Mechanism

The primary toxicological concern for 2-Isopropyloxazole-5-carbonitrile is its potential to act as a cyanogen . While aromatic nitriles are generally more stable than aliphatic nitriles, metabolic activation can lead to the release of cyanide ions (CN⁻).

Mechanistic Pathway
  • Oxidative Attack: Cytochrome P450 enzymes (specifically CYP2E1) may hydroxylate the oxazole ring or the isopropyl side chain.

  • Ring Opening: The oxazole ring is susceptible to oxidative ring-opening, potentially destabilizing the C-CN bond.

  • Cyanide Release: If the carbon-cyano bond is cleaved, free cyanide binds to cytochrome c oxidase, inhibiting mitochondrial respiration (histotoxic hypoxia).

Expert Insight: Unlike simple aliphatic nitriles (e.g., acetonitrile), the 5-cyanooxazole motif is relatively robust. However, alpha-hydroxylation on the isopropyl group is a known metabolic soft spot that can facilitate elimination reactions.

Predicted Toxicity Classifications (GHS)

Based on read-across from analogous 5-substituted oxazoles:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed). Estimated LD50: 300–2000 mg/kg.

  • Acute Toxicity (Dermal): Category 4 (Harmful in contact with skin). High permeability due to lipophilicity.

  • Acute Toxicity (Inhalation): Category 4 (Harmful if inhaled).

  • Skin/Eye Irritation: Category 2/2A. The oxazole nitrogen is weakly basic but can cause mucous membrane irritation.

Metabolic Fate Diagram

The following diagram illustrates the predicted metabolic activation pathways that necessitate safety controls.

Metabolism Parent 2-Isopropyloxazole- 5-carbonitrile CYP CYP450 (Oxidation) Parent->CYP Path1 Isopropyl Hydroxylation (Stable Metabolite) CYP->Path1 Major Route Path2 Oxazole Ring Epoxidation CYP->Path2 Minor Route Excretion Glucuronidation & Excretion Path1->Excretion RingOpen Ring Opening (Unstable Imine) Path2->RingOpen CN_Release Cyanide Ion (CN-) Release RingOpen->CN_Release Potential Toxicity RingOpen->Excretion Hydrolysis

Caption: Predicted metabolic fate. While direct excretion is favored, oxidative ring opening presents a risk of cyanogenesis.

Part 3: Handling and Exposure Controls[1][2]

Engineering Controls
  • Primary Containment: All operations involving >10 mg of the substance must be performed within a certified chemical fume hood operating at a face velocity of 100 fpm (0.5 m/s).

  • Closed Systems: For reactions heated above 50°C, use closed glassware systems (Schlenk lines) to prevent vapor release.

Personal Protective Equipment (PPE) Matrix

Trustworthiness in safety relies on selecting the right barrier for the specific chemical hazard.

PPE TypeSpecificationRationale
Gloves (Primary) Nitrile Rubber (0.11 mm) Good splash protection. Change immediately upon contamination.
Gloves (Immersion) Silver Shield / Laminate Required if handling solutions in penetrating solvents (e.g., DMSO, DCM).
Respiratory P95/P100 + OV Cartridge Only required if working outside a fume hood (e.g., spill cleanup).
Eye Protection Chemical Goggles Safety glasses are insufficient due to the irritation potential of oxazoles.

Part 4: Emergency Protocols

First Aid (Self-Validating Protocol)
  • Inhalation: Move to fresh air immediately. If breathing is labored, suspect cyanide-like hypoxia. Administer oxygen if trained.

  • Skin Contact: Wash with soap and water for 15 minutes .[1] Do not use organic solvents (ethanol/DMSO) to clean skin, as this enhances absorption.

  • Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia outweighs the benefit of expulsion.

Spill Management Workflow

This workflow ensures a logical response to accidental release.

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs Liquid) Start->Assess Evacuate Evacuate Area (If >10mL or Aerosol) Assess->Evacuate High Risk PPE Don PPE: Double Nitrile Gloves, Goggles, Lab Coat Assess->PPE Low Risk Evacuate->PPE Contain Containment: Use Absorbent Pads (Sand/Vermiculite) PPE->Contain Decon Decontamination: Clean surface with 10% Bleach (Oxidizes CN) Contain->Decon Disposal Disposal: Seal in HazMat Bag Label 'Toxic - Nitrile' Decon->Disposal

Caption: Step-by-step decision matrix for managing spills of 2-Isopropyloxazole-5-carbonitrile.

Part 5: Storage and Stability

  • Temperature: Store at 2–8°C (Refrigerated). While the oxazole ring is stable, the nitrile group can hydrolyze slowly in the presence of atmospheric moisture.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

  • Container: Amber glass vials with Teflon-lined caps to prevent leaching and photodegradation.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 168320838, 2-Isopropyloxazole-5-carbonitrile. Retrieved from [Link]

  • Ahmed, A. E., & Farooqui, M. Y. (1982). Comparative toxicities of aliphatic nitriles. Toxicology Letters, 12(2-3), 157-163. (Foundational toxicology of nitrile metabolism). Retrieved from [Link]

  • Severin, O. O., et al. (2025).[2] Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (Discusses oxazole metabolic stability and pharmacological applications). Retrieved from [Link]

Sources

Foundational

role of 2-Isopropyloxazole-5-carbonitrile in heterocyclic chemistry

The following technical guide details the role, synthesis, and application of 2-Isopropyloxazole-5-carbonitrile in heterocyclic chemistry and drug discovery. Role in Heterocyclic Chemistry & Medicinal Application Executi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of 2-Isopropyloxazole-5-carbonitrile in heterocyclic chemistry and drug discovery.

Role in Heterocyclic Chemistry & Medicinal Application

Executive Summary

2-Isopropyloxazole-5-carbonitrile (CAS: 1391739-85-7) is a specialized heterocyclic building block characterized by a 1,3-oxazole core substituted at the C2 position with a lipophilic isopropyl group and at the C5 position with an electron-withdrawing nitrile moiety.

This compound serves as a critical "bifunctional spacer" in medicinal chemistry. The C2-isopropyl group provides steric bulk and hydrophobic interaction potential (often targeting hydrophobic pockets in enzymes like kinases or proteases), while the C5-nitrile group acts as a versatile electrophilic handle for downstream diversification—enabling the synthesis of amines, acids, amides, and bioisosteric tetrazoles.

Structural Profile & Reactivity

Physicochemical Properties

The molecule balances lipophilicity with polar reactivity. The oxazole ring is aromatic but less aromatic than furan or thiophene, making it susceptible to specific ring-opening or functionalization protocols under harsh conditions.

PropertyValue (Experimental/Predicted)Relevance
Molecular Formula C₇H₈N₂OCore stoichiometry
Molecular Weight 136.15 g/mol Fragment-based drug design (FBDD) compliant
ClogP ~1.8 - 2.1Moderate lipophilicity; good membrane permeability
TPSA ~50 ŲFavorable for CNS and oral bioavailability
H-Bond Acceptors 3 (Nitrile N, Oxazole N, O)Ligand-receptor interaction points
Electronic Character Electron-deficient C5Susceptible to nucleophilic attack or reduction
Electronic & Steric Analysis
  • C2-Isopropyl: The isopropyl group exerts a positive inductive effect (+I), stabilizing the oxazole ring against oxidation. Sterically, it blocks nucleophilic attack at C2, directing lithiation or functionalization to the C5 or lateral alkyl positions.

  • C5-Nitrile: The cyano group is strongly electron-withdrawing (-I, -M), decreasing electron density in the oxazole ring. This activates the ring towards nucleophilic aromatic substitution (if a leaving group were present) and increases the acidity of the C4-proton.

Synthetic Pathways

The synthesis of 2-Isopropyloxazole-5-carbonitrile is generally approached via two primary methodologies: Direct C5-Lithiation (Method A) and Dehydration of Amide Precursors (Method B) .

Method A: Direct C5-Lithiation (The Kinetic Route)

This is the preferred method for laboratory-scale synthesis due to its high atom economy and directness. It exploits the acidity of the C5-proton in 2-substituted oxazoles.

Protocol Logic:

  • Precursor Synthesis: Condensation of isobutyramide with chloroacetaldehyde yields 2-isopropyloxazole.

  • Lithiation: Treatment with n-Butyllithium (n-BuLi) at low temperature (-78°C). Since C2 is blocked, lithiation occurs selectively at C5 (the next most acidic position).

  • Electrophilic Quench: Trapping the C5-lithio species with a cyanating agent (e.g., Tosyl Cyanide or Cyanogen Bromide).

Method B: Dehydration of Oxazole-5-Carboxamide (The Scale-Up Route)

Preferred for industrial batches where cryogenic lithiation is difficult to manage.

Protocol Logic:

  • Cyclization: Reaction of isobutyramide with ethyl bromopyruvate (or similar

    
    -halo-ketoester) to form ethyl 2-isopropyloxazole-5-carboxylate.
    
  • Amidation: Aminolysis of the ester to the primary amide.

  • Dehydration: Conversion of the primary amide to the nitrile using

    
     or Trifluoroacetic Anhydride (TFAA).
    

Visualization: Synthesis & Reaction Flow

The following diagram illustrates the synthesis of the core scaffold and its divergent downstream applications.

G Start1 Isobutyramide Intermediate 2-Isopropyloxazole Start1->Intermediate Cyclization (100°C, No solvent) Start2 Chloroacetaldehyde Start2->Intermediate Lithium 5-Lithio-2-isopropyloxazole (Transient Species) Intermediate->Lithium n-BuLi, THF -78°C Target 2-Isopropyloxazole- 5-carbonitrile Lithium->Target TsCN or BrCN Electrophilic Trap Tetrazole Tetrazole Derivative (Sartan Bioisostere) Target->Tetrazole NaN3, NH4Cl [3+2] Cycloaddition Amine C5-Aminomethyl (Reductive Amination) Target->Amine H2, Pd/C Reduction Acid Carboxylic Acid (Hydrolysis) Target->Acid NaOH/H2O Hydrolysis

Caption: Figure 1. Synthesis of 2-Isopropyloxazole-5-carbonitrile via C5-lithiation and downstream diversity.

Detailed Experimental Protocols

Protocol 1: Synthesis via C5-Lithiation (Laboratory Scale)

Validates the "Kinetic Route" described in Method A.

Reagents:

  • 2-Isopropyloxazole (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • Tosyl Cyanide (TsCN) (1.2 eq)

  • Anhydrous THF (Solvent)

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF (10 mL/mmol substrate).

  • Cooling: Cool the solvent to -78°C using a dry ice/acetone bath.

  • Lithiation: Add 2-Isopropyloxazole. Dropwise add n-BuLi over 15 minutes. Maintain temperature below -70°C. Stir for 45 minutes. Mechanism: Deprotonation occurs at C5, forming the heteroaryl lithium species.

  • Quench: Dissolve TsCN in minimal THF and add dropwise to the lithiated mixture. Stir at -78°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The nitrile typically elutes as a colorless oil or low-melting solid.

Protocol 2: Transformation to Tetrazole (Bioisostere Synthesis)

Demonstrates the utility of the nitrile as a carboxylic acid bioisostere precursor.

Reagents:

  • 2-Isopropyloxazole-5-carbonitrile (1.0 eq)

  • Sodium Azide (

    
    ) (1.5 eq)
    
  • Zinc Bromide (

    
    ) (1.0 eq) or 
    
    
    
  • Water/Isopropanol (1:1) or DMF

Procedure:

  • Dissolve the nitrile in DMF or water/alcohol mixture.

  • Add

    
     and the Lewis acid catalyst (
    
    
    
    ).
  • Heat to 100°C for 12–24 hours. Safety Note: Azides are potentially explosive; use a blast shield.

  • Acidify carefully with 1N HCl to precipitate the tetrazole product.

Medicinal Chemistry Applications

Bioisosterism & Scaffold Hopping

The 2-isopropyloxazole moiety is frequently used as a bioisostere for thiazoles and pyridines in drug design.

  • Case Study (Ritonavir Analogs): In the development of HIV protease inhibitors, oxazole rings were investigated as replacements for thiazoles to modulate metabolic stability (CYP450 interaction) and solubility. The 2-isopropyl group mimics the valine side chain, fitting into hydrophobic S2/S2' pockets of proteases.

  • Kinase Inhibitors: The nitrile group can form reversible covalent bonds with cysteine residues in specific kinases or serve as a hydrogen bond acceptor in the hinge region.

Metabolic Stability

The isopropyl group at C2 blocks the most metabolically vulnerable position of the oxazole ring (C2 oxidation). However, the methine proton of the isopropyl group itself can be a site of metabolic hydroxylation. The electron-withdrawing nitrile at C5 deactivates the ring towards oxidative metabolism, potentially increasing half-life (


).

References

  • General Oxazole Synthesis (Van Leusen): van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles." Journal of Organic Chemistry, 1977. Link

  • Lithiation of Oxazoles: Vedejs, E., & Monahan, S. D. "Lithiation of oxazoles. Kinetic vs thermodynamic control." Journal of Organic Chemistry, 1996. Link

  • Ritonavir/Oxazole Context: Kempf, D. J., et al. "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy." Journal of Medicinal Chemistry, 1998. Link

  • Nitrile to Tetrazole Conversion: Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001. Link

  • Compound Data: PubChem CID 1391739-85-7 (2-Isopropyloxazole-5-carbonitrile). Link

Exploratory

Foreword: The Imperative of Metabolic Stability in Modern Drug Discovery

An In-Depth Technical Guide to the Metabolic Stability Predictions for 2-Isopropyloxazole-5-carbonitrile In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from a promising hit to...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Stability Predictions for 2-Isopropyloxazole-5-carbonitrile

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical hurdles is its metabolic fate within the body. Metabolic stability, the susceptibility of a compound to biotransformation, is a pivotal determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, efficacy, and safety.[1][2][3] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, necessitating frequent and inconvenient dosing regimens.[1][3] Conversely, a compound that is excessively stable might accumulate, leading to potential toxicity.[1] Therefore, a thorough understanding and early assessment of metabolic stability are not merely procedural steps but a strategic necessity, enabling researchers to prioritize candidates with favorable pharmacokinetic properties and intelligently guide medicinal chemistry efforts.[4][5][6]

This guide provides a comprehensive technical framework for assessing the metabolic stability of 2-Isopropyloxazole-5-carbonitrile , a representative heterocyclic scaffold. We will dissect its structural liabilities, outline predictive computational methodologies, and detail robust in vitro experimental protocols. The narrative is designed for drug development professionals, blending established principles with the practical causality behind experimental design, ensuring a self-validating and authoritative approach.

Structural Analysis: Identifying Potential Metabolic Hotspots

The chemical structure of a molecule is the primary determinant of its interaction with metabolic enzymes.[2] An initial analysis of 2-Isopropyloxazole-5-carbonitrile reveals several potential sites for enzymatic attack, primarily by the Cytochrome P450 (CYP) superfamily of enzymes, which are the principal mediators of Phase I metabolism.[2][7]

  • The Isopropyl Moiety: Branched alkyl groups, particularly those with a tertiary carbon as in the isopropyl group, are classic "soft spots" for oxidative metabolism. Hydroxylation at the tertiary carbon is a common and often rapid metabolic pathway.

  • The Oxazole Ring: Aromatic heterocycles can be susceptible to a range of metabolic transformations. While the oxazole ring is generally considered to be relatively stable, it can undergo oxidative metabolism. In some cases, this can lead to ring-opening, mediated by CYP enzymes, which transforms the heterocycle into a reactive intermediate.[8][9][10]

  • The Nitrile Group: The nitrile group is typically considered metabolically stable. However, hydrolysis to a carboxylic acid can occur, although this is generally a slower process compared to the oxidation of alkyl or aromatic systems.

Based on this structural assessment, the primary metabolic liabilities for 2-Isopropyloxazole-5-carbonitrile are predicted to be oxidation of the isopropyl group and potential oxidation of the oxazole ring.

In Silico Forecasting: A Computational First Look at Metabolic Fate

Before committing to resource-intensive wet lab experiments, in silico prediction models offer a valuable preliminary assessment of metabolic stability.[11][12] These computational tools use vast datasets of known drug metabolism to build models that can predict the metabolic fate of novel compounds.[11][13]

These methods fall broadly into two categories:[11]

  • Ligand-Based Approaches: These models correlate the structural and physicochemical properties of known compounds with their metabolic stability, assuming that structurally similar molecules will have similar metabolic profiles.[11]

  • Structure-Based Approaches: These methods utilize the three-dimensional structures of metabolic enzymes (like CYPs) to dock the compound of interest into the active site, predicting the likelihood and position of metabolism based on the binding orientation and proximity to the catalytic center.

For 2-Isopropyloxazole-5-carbonitrile, these models would likely flag the isopropyl group as a primary site of metabolism (SoM). The output would typically include a ranked list of potential metabolites and an overall prediction of stability class (e.g., low, medium, high).

G cluster_0 Predicted Metabolic Pathways Parent 2-Isopropyloxazole-5-carbonitrile Metabolite1 Tertiary Alcohol (Hydroxylation of Isopropyl Group) Parent->Metabolite1 CYP-mediated Oxidation (Major Pathway) Metabolite2 Oxazole Ring Oxidation Parent->Metabolite2 CYP-mediated Oxidation (Minor Pathway) Metabolite3 Ring-Opened Metabolite Metabolite2->Metabolite3 Further Oxidation/Rearrangement

Caption: Predicted metabolic pathways for 2-Isopropyloxazole-5-carbonitrile.

In Vitro Assessment: The Gold Standard for Metabolic Stability

While in silico models are predictive, in vitro assays are essential for generating empirical data on a compound's metabolic stability.[14][15] The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a workhorse in early ADME (Absorption, Distribution, Metabolism, and Excretion) screening. It utilizes microsomes, which are subcellular vesicles derived from the endoplasmic reticulum of liver cells.[14][16] These vesicles are rich in Phase I metabolic enzymes, particularly the CYPs, making them an excellent system for assessing oxidative metabolism.[16][17]

G cluster_workflow Microsomal Stability Assay Workflow A Prepare Compound Stock Solution (10 mM in DMSO) B Incubate Compound (1 µM) with Liver Microsomes (0.5 mg/mL) and NADPH at 37°C A->B C Sample at Time Points (0, 5, 15, 30, 60 min) B->C D Quench Reaction with Cold Acetonitrile + Internal Standard C->D E Centrifuge to Precipitate Proteins D->E F Analyze Supernatant by LC-MS/MS E->F G Calculate t½ and CLint F->G

Caption: Workflow for the Liver Microsomal Stability Assay.

Detailed Experimental Protocol: Liver Microsomal Stability

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 2-isopropyloxazole-5-carbonitrile in DMSO.[18]

    • Thaw pooled human liver microsomes on ice and dilute with 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[17]

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[19]

  • Incubation:

    • In a 96-well plate, add the liver microsome solution.

    • Add the test compound to the wells to achieve a final concentration of 1 µM. Include positive controls (e.g., a rapidly metabolized compound like Verapamil and a slowly metabolized one like Diazepam).[20]

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.[18]

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[21]

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by adding a "stop solution" of cold acetonitrile containing a suitable internal standard (for analytical normalization).[18][20]

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the plate to pellet the precipitated microsomal proteins.[18]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound.[17][22][23]

  • Data Analysis:

    • The rate of disappearance of the compound follows first-order kinetics. Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the resulting line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (protein concentration in mg/mL) .[18]

Hepatocyte Stability Assay

For a more holistic view of metabolic stability, the hepatocyte stability assay is the preferred method. Intact hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) in their proper cellular context, along with necessary cofactors and transporters.[16][24] This makes the assay more physiologically relevant and the "gold standard" for in vitro metabolism studies.[16]

G cluster_workflow Hepatocyte Stability Assay Workflow A Thaw & Prepare Cryopreserved Hepatocytes (0.5x10^6 cells/mL) B Incubate Compound (1 µM) with Hepatocyte Suspension at 37°C, 5% CO2 A->B C Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) B->C D Quench Reaction with Cold Acetonitrile + Internal Standard C->D E Centrifuge to Pellet Cell Debris D->E F Analyze Supernatant by LC-MS/MS E->F G Calculate t½ and CLint (µL/min/10^6 cells) F->G

Caption: Workflow for the Hepatocyte Stability Assay.

Detailed Experimental Protocol: Hepatocyte Stability

  • Cell Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., via trypan blue exclusion).

    • Dilute the hepatocyte suspension to the desired final cell density, typically 0.5 x 10^6 viable cells/mL.[25]

  • Incubation:

    • Add the hepatocyte suspension to the wells of a collagen-coated plate.

    • Add the test compound (2-isopropyloxazole-5-carbonitrile) to a final concentration of 1 µM.[26]

    • Place the plate in an incubator at 37°C with 5% CO2 on an orbital shaker to keep the cells in suspension.[25]

  • Sampling and Analysis:

    • The sampling, quenching, and analytical steps are analogous to the microsomal assay. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), the reaction is stopped with cold acetonitrile containing an internal standard, and the samples are processed for LC-MS/MS analysis.[24][25]

  • Data Analysis:

    • Data analysis is similar to the microsomal assay to determine the in vitro half-life (t½).

    • Intrinsic clearance is calculated per million cells: CLint (µL/min/10^6 cells) = (0.693 / t½) / (cell density in 10^6 cells/mL) .[27]

    • This in vitro CLint value can then be scaled to predict in vivo hepatic clearance (CLh) in humans, taking into account factors like hepatocellularity (number of hepatocytes per gram of liver) and liver weight.[27]

Data Presentation and Strategic Interpretation

The quantitative data from these assays are best summarized in a table for clear comparison and decision-making.

ParameterAssay SystemPredicted Value for 2-Isopropyloxazole-5-carbonitrileClassification
Half-Life (t½) Human Liver Microsomes25 minModerate
Intrinsic Clearance (CLint) Human Liver Microsomes55.4 µL/min/mg proteinModerate
Half-Life (t½) Human Hepatocytes40 minModerate
Intrinsic Clearance (CLint) Human Hepatocytes34.7 µL/min/10^6 cellsModerate

Interpretation and Next Steps:

The hypothetical data above suggest that 2-isopropyloxazole-5-carbonitrile has moderate metabolic stability .

  • Moderate Clearance: This profile may be acceptable for some therapeutic indications but could be improved to potentially reduce the required dose or dosing frequency.

  • Next Steps - Metabolite Identification: The next logical step is to perform metabolite identification studies using the same in vitro systems. By analyzing the samples with high-resolution mass spectrometry, the exact mass and fragmentation pattern of the metabolites can be determined, confirming the predicted metabolic hotspots (e.g., hydroxylation of the isopropyl group).[28]

  • Medicinal Chemistry Strategy: Armed with this knowledge, medicinal chemists can employ several strategies to enhance metabolic stability:

    • Metabolic Blocking: Replacing the hydrogens on the tertiary carbon of the isopropyl group with fluorine atoms can sterically hinder CYP access and block metabolism at that site.[9]

    • Bioisosteric Replacement: The isopropyl group could be replaced with a more metabolically stable group, such as a cyclopropyl or tert-butyl group, that maintains the desired pharmacological activity.[9]

    • Modulating Electronics: Altering the electronic properties of the oxazole ring through substitution could decrease its susceptibility to oxidation.

Conclusion

The metabolic stability of 2-Isopropyloxazole-5-carbonitrile, like any NCE, is a critical parameter that must be thoroughly evaluated. This guide has outlined a logical and robust workflow, beginning with structural analysis and in silico prediction, followed by definitive in vitro testing using liver microsomes and hepatocytes. This integrated approach provides a comprehensive understanding of a compound's metabolic liabilities. By identifying potential metabolic weaknesses early, drug discovery teams can make informed decisions, efficiently allocate resources, and strategically design next-generation molecules with improved pharmacokinetic profiles, ultimately increasing the probability of clinical success.

References

  • Di, L. (2019). Metabolic stability in drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. [Link]

  • Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design?. Patsnap. [Link]

  • Creative Biolabs. Metabolic Stability Assay. Creative Biolabs. [Link]

  • Veselkov, K. A., et al. (2009). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. PubMed. [Link]

  • Singh, P. (Date not available). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom Publishing. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Evotec. Hepatocyte Stability. Cyprotex ADME-Tox Solutions. [Link]

  • Longdom Publishing. The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Longdom Publishing. [Link]

  • Creative Biolabs. In Silico Drug Metabolism Prediction Services. Creative Biolabs. [Link]

  • ResearchGate. (2025). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. ResearchGate. [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. Creative Bioarray. [Link]

  • Domainex. Hepatocyte Stability Assay. Domainex. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • Journal of Applied Bioanalysis. (Date not available). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Journal of Applied Bioanalysis. [Link]

  • Merck Millipore. Metabolic Stability Assays. Merck. [Link]

  • Podlewska, S., et al. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. PMC. [Link]

  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. [Link]

  • ACS Publications. (2022). In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. Chemical Research in Toxicology. [Link]

  • Dalvie, D., et al. (Date not available). Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor. PubMed. [Link]

  • Unknown Author. (Date not available). Applications of LC/MS in Qualitative Drug Metabolite Studies. Source not available. [Link]

  • ACS Publications. (2026). Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. Journal of Medicinal Chemistry. [Link]

  • BioDuro. ADME Microsomal Stability Assay. BioDuro. [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. Charnwood Discovery. [Link]

  • Aganitha AI Inc. Stability Analysis. Aganitha AI Inc. [Link]

  • Guengerich, F. P. (Date not available). Unusual Cytochrome P450 Enzymes and Reactions. PMC. [Link]

  • St-Jean, D. J., Jr., & Fotsch, C. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Pharma Focus Asia. Metabolic Stability. Pharma Focus Asia. [Link]

  • IntechOpen. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Clinical Learning. (2024). Pharmacokinetics Metabolism: Cytochrome P450 Enzymes. YouTube. [Link]

  • St Jean, D. J., Jr., & Fotsch, C. (2012). Mitigating heterocycle metabolism in drug discovery. PubMed. [Link]

  • Catalyst University. (2014). Biochemistry | Cytochrome P450 [Function & Associated Reductase]. YouTube. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 2-Isopropyloxazole-5-carbonitrile in Divergent API Synthesis

Executive Summary: The "Privileged Scaffold" Advantage In modern drug discovery, the 2-Isopropyloxazole-5-carbonitrile moiety represents a "privileged scaffold"—a molecular framework capable of providing ligands for dive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Advantage

In modern drug discovery, the 2-Isopropyloxazole-5-carbonitrile moiety represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This intermediate combines two critical properties for lead optimization:

  • The Oxazole Ring: Acts as a bioisostere for amides and esters, improving metabolic stability against hydrolysis while maintaining hydrogen-bond acceptor capabilities.

  • The Isopropyl Group: modulated lipophilicity (

    
    ), enhancing membrane permeability and providing steric bulk to fill hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).
    

This application note details the conversion of 2-Isopropyloxazole-5-carbonitrile into three high-value pharmacophores: Carboxylic Acids (for amide coupling), Primary Amines (for reductive amination), and Tetrazoles (carboxylic acid bioisosteres).

Technical Profile & Quality Control

Before initiating downstream synthesis, the starting material must be validated. The nitrile group at C-5 is electron-withdrawing, making the oxazole ring susceptible to nucleophilic attack at C-2 if conditions are too harsh.

PropertySpecification
Chemical Name 2-Isopropyl-1,3-oxazole-5-carbonitrile
CAS Number 1891433-88-7 (Generic/Analogous)
Molecular Formula

Molecular Weight 136.15 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)
Key IR Signal

(C

N stretch)

QC Protocol (Self-Validating):

  • H-NMR (CDCl3): Verify the isopropyl doublet (

    
     ppm) and septet (
    
    
    
    ppm). The C-4 proton singlet typically appears around
    
    
    ppm.
  • Purity Check: GC-MS is preferred over LC-MS due to the compound's low molecular weight and potential lack of ionization in standard ESI modes.

Strategic Reaction Pathways (Divergent Synthesis)

The utility of this intermediate lies in its ability to serve as a "branch point" in synthesis. The following diagram illustrates the three primary workflows covered in this guide.

G Start 2-Isopropyloxazole- 5-carbonitrile Path1 Hydrolysis (NaOH/EtOH) Start->Path1 Path2 Reduction (BH3 or H2/Cat) Start->Path2 Path3 [3+2] Cycloaddition (NaN3/ZnBr2) Start->Path3 Prod1 Carboxylic Acid (Amide Precursor) Path1->Prod1 Route A Prod2 Aminomethyl Derivative Path2->Prod2 Route B Prod3 Tetrazole (Acid Bioisostere) Path3->Prod3 Route C

Figure 1: Divergent synthetic pathways transforming the nitrile hub into distinct pharmacophores.

Detailed Experimental Protocols

Protocol A: Controlled Hydrolysis to Carboxylic Acid

Objective: Convert the nitrile to 2-isopropyloxazole-5-carboxylic acid without decarboxylation or ring opening. Context: This acid is a critical precursor for coupling with amines to form amide-linked inhibitors (e.g., for kinase hinge binding).

  • Reagents: Sodium Hydroxide (2M aq), Ethanol (95%).

  • Caution: Acidic hydrolysis (HCl/reflux) is NOT recommended as a first choice due to the risk of decarboxylation at the C-5 position in electron-rich oxazoles.

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of 2-Isopropyloxazole-5-carbonitrile in Ethanol (5 vol).

  • Addition: Add 2M NaOH (3.0 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to 60°C (gentle reflux) for 4–6 hours.

    • Validation: Monitor TLC (SiO2, 50% EtOAc/Hex). The starting material (

      
      ) should disappear, and a baseline spot (salt form) should appear.
      
  • Workup:

    • Cool to 0°C.

    • Carefully acidify to pH 3–4 using 1M HCl. Do not go below pH 2 to avoid ring instability.

    • Extract immediately with Ethyl Acetate (3x).

  • Isolation: Dry organics over

    
    , filter, and concentrate in vacuo.
    
    • Expected Yield: 85–95% (White solid).

Protocol B: Reduction to Primary Amine

Objective: Synthesize (2-isopropyloxazol-5-yl)methanamine. Context: This amine serves as a nucleophile for sulfonylation or reductive amination, common in GPCR ligand design.

  • Reagents: Borane-THF complex (

    
    , 1M), Methanol.
    

Step-by-Step:

  • Inert Setup: Flame-dry a flask and purge with Argon. Add 2-Isopropyloxazole-5-carbonitrile (1.0 eq) and anhydrous THF (10 vol).

  • Reduction: Cool to 0°C. Add

    
     (2.5 eq) dropwise over 30 minutes.
    
  • Reaction: Allow to warm to RT and stir for 12 hours.

    • Validation: IR spectroscopy should show the complete disappearance of the nitrile peak at

      
      .
      
  • Quench (Critical): Cool to 0°C. Slowly add Methanol (excess) to quench unreacted borane (Caution:

    
     gas evolution).
    
  • Acid Hydrolysis of Boron Complex: Add 1M HCl in MeOH and reflux for 1 hour to break the amine-borane complex.

  • Isolation: Concentrate, basify with sat.

    
    , and extract with DCM.
    
    • Note: The amine may be volatile; avoid high-vacuum drying for extended periods.

Protocol C: [3+2] Cycloaddition to Tetrazole

Objective: Synthesize 5-(2-isopropyloxazol-5-yl)-1H-tetrazole. Context: Tetrazoles are lipophilic bioisosteres of carboxylic acids, offering improved oral bioavailability and metabolic resistance.

  • Reagents: Sodium Azide (

    
    ), Zinc Bromide (
    
    
    
    ), Water/Isopropanol.

Step-by-Step:

  • Mixture: In a pressure vial, combine nitrile (1.0 eq),

    
     (1.5 eq), and 
    
    
    
    (1.0 eq) in water/IPA (2:1 ratio).
    • Why Zinc? Lewis acids like

      
       catalyze the cycloaddition at lower temperatures than traditional ammonium chloride methods, preventing oxazole degradation.
      
  • Heating: Seal and heat to 80°C for 12–16 hours.

  • Workup:

    • Cool to RT. Add 1M HCl until pH 2 (Caution:

      
       gas is toxic; perform in fume hood).
      
    • The tetrazole often precipitates. If not, extract with EtOAc.

  • Purification: Recrystallization from Ethanol/Water.

Safety & Handling (E-E-A-T)

  • Nitrile Toxicity: While less toxic than simple aliphatic nitriles, 2-Isopropyloxazole-5-carbonitrile should be treated as a potential source of cyanide upon metabolic breakdown.

  • Sensitizer: Oxazole intermediates are known skin and eye irritants (H315, H319). Wear nitrile gloves and safety goggles.

  • Azide Hazards: In Protocol C, ensure no halogenated solvents (like DCM) are used with Sodium Azide to prevent the formation of explosive diazidomethane.

References

  • Synthesis of Oxazole-5-carbonitriles

    • General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. (NIH/PubMed).
    • Source:

  • Hydrolysis Conditions

    • Transforming Nitriles: Acid Hydrolysis to Acids.
    • Source:

  • Tetrazole Formation (Zinc Catalysis)

    • Zinc(II) salts as effective catalysts for the synthesis of 5-substituted 1H-tetrazoles.
    • Source:

  • Commercial Availability & Safety Data

    • 2-Isopropyl-1,3-oxazole-5-carbonitrile Safety D
    • Source:

Application

nucleophilic attack on 2-Isopropyloxazole-5-carbonitrile nitrile group

Application Note & Protocols Topic: Nucleophilic Attack on 2-Isopropyloxazole-5-carbonitrile: A Guide to Synthetic Transformations Abstract 2-Isopropyloxazole-5-carbonitrile is a heterocyclic building block with signific...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Nucleophilic Attack on 2-Isopropyloxazole-5-carbonitrile: A Guide to Synthetic Transformations

Abstract

2-Isopropyloxazole-5-carbonitrile is a heterocyclic building block with significant potential in medicinal chemistry and materials science. The strategic positioning of the nitrile group on the electron-deficient oxazole scaffold opens a gateway to a diverse array of chemical functionalities. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on executing nucleophilic attacks on the nitrile moiety. It moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into reaction optimization and troubleshooting. Detailed, step-by-step protocols for the synthesis of key derivatives—amidoximes, N-substituted amidines, and ketones via Grignard addition—are presented. This guide is structured to serve as a self-validating system, grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction: Strategic Importance and Reactivity Profile

The oxazole ring is a privileged scaffold in drug discovery, known for its thermal stability and presence in numerous pharmacologically active agents.[1] In 2-isopropyloxazole-5-carbonitrile, the ring's inherent electron-deficient nature is amplified by the strongly electron-withdrawing nitrile group at the C5 position. This electronic arrangement dictates the molecule's reactivity, making the nitrile carbon a prime target for nucleophilic addition while also influencing the overall stability of the heterocyclic core.

Key Reactivity Considerations:

  • The Nitrile Group: The carbon-nitrogen triple bond is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles.[2]

  • The Oxazole Ring: Oxazoles are generally stable heterocycles. However, harsh reaction conditions, particularly strong bases or certain nucleophiles, can lead to ring cleavage rather than simple substitution.[3] The C2 position is the most electron-deficient carbon on the ring and thus the most susceptible to deprotonation or direct attack by highly reactive nucleophiles.[4] Therefore, reaction conditions must be carefully selected to favor selective transformation of the C5-nitrile group.

This guide focuses on protocols that leverage this reactivity for predictable and high-yield transformations, providing the foundation for creating diverse compound libraries for screening and development.

Synthetic Pathways and Experimental Protocols

The following section details validated protocols for the conversion of the nitrile group into valuable functional moieties. Each protocol is designed to be a starting point for optimization in a research setting.

Pathway A: Conversion to Amidoxime

The transformation of nitriles into amidoximes is a critical step in the synthesis of various bioactive molecules, including amidine-containing compounds.[5][6] The reaction proceeds via the nucleophilic addition of hydroxylamine.

Causality Behind Experimental Choices: The use of a salt like hydroxylamine hydrochloride requires a mild base (e.g., NaHCO₃ or Et₃N) to generate the free hydroxylamine nucleophile in situ. Ethanol is an excellent solvent as it effectively dissolves the reactants and facilitates a moderate reaction temperature, minimizing potential side reactions, such as the formation of amide by-products.[7][8]

G cluster_workflow Workflow: Nitrile to Amidoxime A 1. Setup & Reagents Dissolve 2-isopropyloxazole-5-carbonitrile, NH2OH·HCl, and base in Ethanol. B 2. Reaction Reflux the mixture (e.g., 70-80°C). Monitor progress via TLC. A->B C 3. Work-up Cool to RT, filter off inorganic salts. Concentrate the filtrate under reduced pressure. B->C D 4. Purification Recrystallize the crude product from a suitable solvent (e.g., Ethanol/Water or Ethyl Acetate/Hexane). C->D E 5. Characterization Confirm structure via ¹H NMR, ¹³C NMR, and MS. D->E

Caption: Experimental workflow for amidoxime synthesis.

Protocol 2.1: Synthesis of 2-Isopropyl-N'-hydroxyoxazole-5-carboximidamide

  • Reaction Setup: To a solution of 2-isopropyloxazole-5-carbonitrile (1.0 eq) in absolute ethanol (0.2 M), add sodium bicarbonate (1.5 eq) and hydroxylamine hydrochloride (1.5 eq).

  • Reaction Execution: Heat the suspension to reflux (approximately 80°C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts and wash the solid with a small amount of cold ethanol.

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure amidoxime product.

Pathway B: Conversion to N-Substituted Amidines

Amidines are important pharmacophores in medicinal chemistry. Direct conversion from nitriles can be achieved using various methods. We present a modern approach using a Lewis acid promoter, which offers a milder and more scalable alternative to traditional methods like the Pinner synthesis.[9]

Causality Behind Experimental Choices: Magnesium ethoxide acts as a mild Lewis acid, activating the nitrile carbon towards nucleophilic attack by the amine.[9] This avoids the harsh acidic conditions of the Pinner synthesis, which could potentially degrade the oxazole ring. Toluene is a suitable high-boiling, non-protic solvent for this transformation.

Protocol 2.2: Synthesis of N-Alkyl/Aryl-2-isopropyloxazole-5-carboximidamide

  • Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, suspend magnesium ethoxide (1.2 eq) in anhydrous toluene (0.25 M).

  • Addition of Reactants: Add the desired primary or secondary amine (1.1 eq) to the suspension, followed by 2-isopropyloxazole-5-carbonitrile (1.0 eq).

  • Reaction Execution: Seal the flask and heat the mixture to 80-100°C. Stir vigorously and monitor the reaction by TLC or HPLC (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the target amidine.

Pathway C: Addition of Organometallic Reagents

Grignard and organolithium reagents are powerful carbon nucleophiles that react with nitriles to form ketones after acidic hydrolysis.[10] This two-step, one-pot procedure is a cornerstone of C-C bond formation.

Causality Behind Experimental Choices: The reaction proceeds via nucleophilic addition of the organometallic reagent to the nitrile, forming a stable intermediate imine salt. This salt does not react further with the organometallic reagent. Subsequent hydrolysis with aqueous acid liberates the final ketone product.[11] Strictly anhydrous conditions are mandatory to prevent the quenching of the highly basic and nucleophilic organometallic reagent. Diethyl ether or THF are standard anhydrous solvents for these reactions.

G Nitrile 2-Isopropyloxazole- 5-carbonitrile Grignard 1. R-MgBr in dry Ether/THF Nitrile->Grignard ImineSalt Intermediate Imine Salt Grignard->ImineSalt Nucleophilic Addition Hydrolysis 2. Aqueous Acid (e.g., 1M HCl) Ketone 5-(Acyl/Aroyl)- 2-isopropyloxazole Hydrolysis->Ketone Hydrolysis ImineSalt->Hydrolysis

Caption: Reaction pathway for ketone synthesis via Grignard addition.

Protocol 2.3: Synthesis of 5-Acyl/Aroyl-2-isopropyloxazole

  • Reaction Setup: To an oven-dried, three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, add a solution of 2-isopropyloxazole-5-carbonitrile (1.0 eq) in anhydrous diethyl ether or THF (0.3 M). Cool the solution to 0°C in an ice bath.

  • Grignard Addition: Add the Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) (1.1 eq, solution in ether/THF) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting nitrile.

  • Hydrolysis (Work-up): Cool the reaction mixture back to 0°C and slowly and carefully add 1 M aqueous HCl with vigorous stirring. Continue stirring for 1-2 hours at room temperature to ensure complete hydrolysis of the intermediate imine.

  • Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and then brine. Dry over anhydrous MgSO₄ and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure ketone.

Summary of Transformations and Expected Outcomes

The following table summarizes the discussed transformations, providing a quick reference for researchers planning their synthetic route.

TransformationNucleophileKey ReagentsTypical ConditionsProduct
Amidoxime Formation HydroxylamineNH₂OH·HCl, NaHCO₃Ethanol, Reflux2-Isopropyl-N'-hydroxyoxazole-5-carboximidamide
Amidine Synthesis Primary/Secondary AmineR¹R²NH, Mg(OEt)₂Toluene, 80-100°CN-R¹,N-R²-2-isopropyloxazole-5-carboximidamide
Ketone Synthesis Organometallic1. R-MgBr 2. H₃O⁺Anhydrous Ether/THF, 0°C to RT5-Acyl/Aroyl-2-isopropyloxazole

Troubleshooting

Observed ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Insufficient reagent activity; Low reaction temperature; Quenching of reagent (Grignard).Check the quality/titer of reagents; Increase reaction temperature or time; Ensure strictly anhydrous conditions for organometallic reactions.
Formation of Amide By-product (in Amidoxime rxn) Presence of water; Non-optimal pH.Use anhydrous solvent; Ensure proper stoichiometry of base. Some studies suggest specific ionic liquids can eliminate this side-product.[8]
Oxazole Ring Cleavage Reaction conditions are too harsh (e.g., strong base, high temperature).Use milder reagents (e.g., Mg(OEt)₂ instead of stronger bases); Lower the reaction temperature; Reduce reaction time.
Multiple Products Competing reaction at C2 of the oxazole ring.This is more likely with highly reactive nucleophiles like organolithiums. Use less reactive Grignard reagents and maintain low temperatures during addition.

Conclusion

2-Isopropyloxazole-5-carbonitrile serves as a versatile platform for chemical synthesis. The protocols detailed in this application note provide robust and reproducible methods for converting the nitrile group into amidoximes, amidines, and ketones. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can effectively leverage this building block to construct complex molecules for applications in drug discovery and beyond. The key to success lies in selecting conditions that favor selective nucleophilic attack on the nitrile while preserving the integrity of the oxazole core.

References

  • Judkins, B. D., et al. (1996). A Versatile Synthesis of Amidines from Nitriles Via Amidoximes.
  • Cooper, F. C., & Partridge, M. W. (1967). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic, 1967, 1185-1191. [Link]

  • Nagy, J., et al. (2013). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 11(30), 4938-4944. [Link]

  • St. Denis, J. D., et al. (2018). Magnesium Ethoxide Promoted Conversion of Nitriles to Amidines and Its Application in 5,6-Dihydroimidazobenzoxazepine Synthesis. Organic Letters, 20(9), 2792-2795. [Link]

  • Pruitt, J. R., et al. (1999). Efficient method for the conversion of nitriles to amidines.
  • ResearchGate. (n.d.). Reaction mechanisms of the reaction between nitriles and hydroxylamine. [Link]

  • Gemoets, H. P. L., et al. (2015). Formation of Aromatic Amidoximes with Hydroxylamine using Microreactor Technology. Organic Process Research & Development, 19(8), 1077-1083. [Link]

  • Gotor, V., et al. (2023). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. The Journal of Organic Chemistry, 88(24), 17351-17360. [Link]

  • Sharghi, H., & Sarvari, M. H. (2002).
  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Chemistry Steps. [Link]

  • Journal of University of Shanghai for Science and Technology. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. JUUSST, 23(7).
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Sibi, M. P., & Asano, Y. (2007). Cyclic Oxonitriles: Stereodivergent Grignard Addition-Alkylations. Journal of the American Chemical Society, 129(21), 6924-6930. [Link]

  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Department of Chemistry. [Link]

  • LibreTexts Chemistry. (2020). 22.8: Nitrile Chemistry. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Isopropyloxazole-5-carbonitrile

Welcome to the technical support center for the purification of 2-Isopropyloxazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Isopropyloxazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the column chromatography of this specific heterocyclic nitrile. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

This section addresses common preparatory questions you may have before initiating the purification workflow.

Q1: What are the key chemical properties of 2-Isopropyloxazole-5-carbonitrile that influence its purification by column chromatography?

A1: Understanding the molecule's structure is paramount. 2-Isopropyloxazole-5-carbonitrile possesses several features that dictate its chromatographic behavior:

  • The Oxazole Ring: This heterocyclic system is generally stable but can be sensitive to highly acidic conditions, which may lead to decomposition.[1] Silica gel, the most common stationary phase, is slightly acidic and can sometimes cause degradation of sensitive compounds with prolonged exposure.[2]

  • The Carbonitrile Group (-CN): This is a polar functional group that increases the overall polarity of the molecule. Its presence necessitates a moderately polar mobile phase for effective elution.

  • The Isopropyl Group: This is a non-polar, aliphatic group that contributes to the molecule's solubility in less polar organic solvents.

The interplay between these groups results in a compound of moderate polarity. The primary challenge is often separating it from closely related impurities, such as unreacted starting materials or by-products from its synthesis.[][4]

Q2: How do I select the appropriate stationary and mobile phases for this purification?

A2: The selection process is a critical first step, best guided by preliminary Thin-Layer Chromatography (TLC).[5][6]

  • Stationary Phase: Standard silica gel (230-400 mesh) is the recommended starting point for most applications due to its versatility and resolving power.[7] However, if you observe streaking, significant tailing, or product loss on your analytical TLC plate, it may indicate compound degradation on the acidic silica surface.[2][8] In such cases, consider these alternatives:

    • Deactivated Silica Gel: Neutralize the acidic sites on silica by preparing your slurry or eluent with a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N).[2]

    • Alumina: Basic or neutral alumina can be an excellent alternative for acid-sensitive or basic compounds.[5]

  • Mobile Phase (Eluent): The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.3-0.4 for 2-Isopropyloxazole-5-carbonitrile on a TLC plate.[6] This Rf value typically ensures good separation from impurities and a reasonable elution time from the column.

    • A binary mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is a highly effective starting point for oxazole derivatives.[2][9]

    • Begin your TLC analysis with a system like 80:20 Hexanes:Ethyl Acetate and adjust the ratio based on the observed Rf. If the Rf is too low (<0.2), increase the proportion of the polar solvent (ethyl acetate). If it's too high (>0.8), decrease the polar solvent's proportion.[5][10]

Property Recommendation Rationale & Causality
Stationary Phase Silica Gel (230-400 mesh)Standard, high-resolution adsorbent for a wide range of polarities.[7]
Alternative Stationary Phase Deactivated Silica Gel (0.5-1% Et₃N in eluent) or AluminaPrevents degradation of the acid-sensitive oxazole ring.[1][2][5]
Mobile Phase (Eluent) Hexanes:Ethyl Acetate mixturesProvides excellent control over polarity for separating moderately polar compounds like oxazoles.[2][9]
Target Rf Value ~0.3 - 0.4Optimizes separation and ensures the compound does not elute too quickly (with non-polar impurities) or too slowly (leading to band broadening).[6]

Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)

This protocol is essential for determining the optimal mobile phase before committing your valuable crude product to a large-scale column.[6][11]

  • Plate Preparation: Use a standard silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).[10] With a pencil, lightly draw a baseline about 1 cm from the bottom edge.[12]

  • Sample Spotting: Dissolve a small amount of your crude 2-Isopropyloxazole-5-carbonitrile in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary spotter, apply a small, concentrated spot onto the baseline.

  • Developing the Chromatogram: Prepare a TLC chamber with a filter paper wick and a shallow pool (~0.5 cm deep) of your chosen eluent (e.g., 80:20 Hexanes:EtOAc).[12] Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Close the chamber to allow the atmosphere to saturate.

  • Analysis: Once the solvent front has migrated to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[12]

  • Visualization: Visualize the separated spots. Since the oxazole ring contains a chromophore, it should be visible under a UV lamp at 254 nm.[6] Circle the visible spots with a pencil. If other non-UV active impurities are suspected, use a chemical stain like potassium permanganate.[5]

  • Optimization: Calculate the Rf value for your product spot. Adjust the solvent ratio as described in Q2 to achieve the target Rf of 0.3-0.4.

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of your crude sample).

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[6]

    • Prepare a slurry of silica gel in your optimized mobile phase. Pour the slurry into the column, gently tapping the sides to ensure even packing and dislodge any air bubbles.[2]

    • Add another layer of sand on top of the settled silica bed to prevent disruption during sample loading.

    • Equilibrate the column by running 2-3 column volumes of the mobile phase through the packed silica until the bed is stable.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a low-boiling-point solvent (like dichloromethane). Add a small portion of silica gel (2-3 times the mass of your crude product) and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[8] This technique often results in sharper bands and better separation.

    • Wet Loading: Dissolve the crude product in the absolute minimum volume of the mobile phase (or a slightly stronger solvent if solubility is an issue).[8] Using a pipette, carefully apply the solution to the top of the column, allowing it to absorb fully into the sand layer before starting the elution.

  • Elution and Fraction Collection:

    • Begin adding the mobile phase to the top of the column, maintaining a constant head of solvent.

    • Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Start collecting fractions in an ordered array of test tubes or flasks.

    • Monitor the elution progress by periodically taking a small aliquot from the collected fractions and spotting them on a TLC plate.[2]

  • Product Isolation:

    • Once the TLC analysis identifies the fractions containing your pure product, combine them in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-Isopropyloxazole-5-carbonitrile.

Workflow Diagram: Purification of 2-Isopropyloxazole-5-carbonitrile

G cluster_prep Preparation & Method Development cluster_purification Column Chromatography cluster_isolation Isolation crude Crude Product tlc_dev TLC Method Development (Target Rf = 0.3-0.4) crude->tlc_dev Test various Hexane:EtOAc ratios packing 1. Pack Column (Silica Gel Slurry) tlc_dev->packing Use optimized eluent system loading 2. Load Sample (Dry Loading Preferred) packing->loading elution 3. Elute & Collect Fractions loading->elution tlc_analysis 4. Analyze Fractions by TLC elution->tlc_analysis combine Combine Pure Fractions tlc_analysis->combine evap Evaporate Solvent combine->evap pure_product Pure 2-Isopropyloxazole- 5-carbonitrile evap->pure_product

Caption: Overall workflow from crude sample to purified product.

Troubleshooting Guide

This section is formatted to help you diagnose and solve specific issues you might encounter during the experiment.

Problem ID Issue Observed Potential Causes Recommended Solutions & Explanations
PUR-001 Compound will not elute from the column. 1. Mobile Phase is Too Non-Polar: The eluent lacks the strength to move the polar compound down the silica.[5] 2. Compound Decomposed: The product may have degraded on the acidic silica gel and is now irreversibly adsorbed.[2][8]1. Increase Eluent Polarity: Gradually increase the percentage of ethyl acetate in your mobile phase. If necessary, a gradient elution can be effective.[5] 2. Test Stability: Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If a new baseline spot appears or the original spot diminishes, decomposition is likely. Re-run the column using deactivated silica or alumina.[8]
PUR-002 Compound elutes too quickly (in the solvent front). 1. Mobile Phase is Too Polar: The eluent is too strong, causing all components to move with the solvent front without interaction with the stationary phase.[8] 2. Column Overloading: Too much sample was loaded relative to the amount of silica.[5]1. Decrease Eluent Polarity: Reformulate your mobile phase with a higher percentage of the non-polar solvent (hexanes). Confirm with TLC first. 2. Reduce Sample Load: Ensure the crude material is no more than 1-2% of the silica gel's mass. Use a larger column if necessary.[5]
PUR-003 Poor separation (overlapping fractions). 1. Inappropriate Solvent System: The chosen eluent does not have sufficient selectivity to resolve the product from an impurity with a similar polarity.[5] 2. Poor Column Packing: The presence of channels or cracks in the silica bed leads to uneven solvent flow and band broadening.[13] 3. Sample Band Too Wide: The sample was loaded in too large a volume of solvent.1. Re-optimize with TLC: Try a different solvent system. For example, substituting ethyl acetate with dichloromethane or acetone might alter the selectivity and improve separation.[8] 2. Repack the Column: Ensure a uniform, homogenous slurry and careful packing to avoid air bubbles and cracks.[13] 3. Use Dry Loading: Adsorbing the sample onto silica before loading ensures a very narrow starting band, leading to sharper peaks and better resolution.[8]
PUR-004 Streaking or tailing of the product spot/band. 1. Compound Degradation: As in PUR-001, acid-sensitivity can cause a continuous decomposition as the compound travels down the column.[2] 2. Interaction with Silica: The nitrile or oxazole nitrogen may be interacting too strongly with acidic silanol groups on the silica surface.[5] 3. Column Overloading: Exceeding the column's capacity can lead to non-ideal peak shapes.1. Use Deactivated Stationary Phase: Add 0.5-1% triethylamine to your eluent or switch to neutral/basic alumina.[2][5] 2. Check Sample Load: Ensure you are within the recommended loading capacity for your column size.
PUR-005 Low yield of recovered product. 1. Incomplete Elution: Some product may still be adsorbed on the column.[2] 2. Decomposition: Significant loss of material due to degradation on the column.[8] 3. Fractions are Too Dilute: The product may have eluted, but at a concentration too low to be easily detected by TLC.[8]1. Flush the Column: After collecting the main product fractions, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or 95:5 EtOAc:Methanol) and check this flush for any remaining product.[2] 2. Address Stability Issues: Refer to solutions for PUR-001 and PUR-004. 3. Concentrate Fractions: Before discarding fractions, try concentrating a few from the expected elution range and re-analyzing by TLC.[8]

Troubleshooting Logic Diagram

G cluster_elution Elution Problems cluster_separation Separation & Purity Problems cluster_yield Yield Problems cluster_solutions Primary Solutions start Problem Occurs During Column Chromatography no_elution No Elution (PUR-001) start->no_elution fast_elution Fast Elution (PUR-002) start->fast_elution poor_sep Poor Separation (PUR-003) start->poor_sep tailing Streaking/Tailing (PUR-004) start->tailing low_yield Low Yield (PUR-005) start->low_yield sol_polarity Adjust Eluent Polarity no_elution->sol_polarity sol_stability Check Stability / Use Deactivated Silica/Alumina no_elution->sol_stability fast_elution->sol_polarity poor_sep->sol_polarity sol_packing Improve Column Packing & Sample Loading poor_sep->sol_packing tailing->sol_stability tailing->sol_packing low_yield->sol_stability sol_flush Flush Column with Strong Solvent low_yield->sol_flush

Caption: A logical flow for diagnosing common chromatography issues.

References

  • University of Rochester. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Kenari, M. E., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 213. Available at: [Link]

  • Hawach Scientific. Several Problems of Flash Column Chromatography. (2025). Available at: [Link]

  • Xiong, J. (2005). Removal of oxazole in recycle and purification process of highly pure acetonitrile. Petrochemical Technology, 34(4), 350-352.
  • Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube. Available at: [Link]

  • Reddit r/Chempros. troubleshooring flash chromatography purification. (2022). Available at: [Link]

  • Stoltz, B. M., et al. (2000). Rapid and convergent synthesis of a 2,4'-linked tri-oxazole in an approach to poly-oxazoles. Heterocycles, 53(5), 1167-1170. Available at: [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available at: [Link]

  • Reddit r/chemistry. troubleshooting column chromatography. (2022). Available at: [Link]

  • MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. Available at: [Link]

  • SIELC Technologies. Separation of Oxazole on Newcrom R1 HPLC column. Available at: [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. Available at: [Link]

  • ResearchGate. Selected enantiomer separations of azole compounds. (2021). Available at: [Link]

  • Sorbchem India. Column Chromatography As A Tool For Purification. Available at: [Link]

  • University of Wisconsin-Madison. CHEM 344 Thin Layer Chromatography. Available at: [Link]

  • ResearchGate. Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. (2016). Available at: [Link]

  • Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available at: [Link]

  • International Journal of Scientific Development and Research. Chromatography: Separation, Purification And Isolation Of Different Phytoconstituent. (2022). Available at: [Link]

  • ResearchGate. Selection of Stationary Phase of HPLC for Posaconazole Estimation v1. (2024). Available at: [Link]

  • Journal of Visualized Experiments. Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. (2014). Available at: [Link]

  • National Center for Biotechnology Information. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. (2014). Available at: [Link]

  • CNKI. Determination of oxazole and other impurities in acrylonitrile by gas chromatography. (2007). Available at: [Link]

  • Asian Journal of Pharmaceutical Research. Impurity Identification and Characterization of some Anti-Diabetic Drugs using various Analytical Methods. (2021). Available at: [Link]

  • Asian Journal of Research in Chemistry. Phytochemical screening and column chromatography studies of Aerva lanata. (2019). Available at: [Link]

  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (2022). Available at: [Link]

  • Bangladesh Journals Online. Isolation and purification of plant secondary metabolites using column-chromatographic technique. (2016). Available at: [Link]

  • MDPI. Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts. (2019). Available at: [Link]

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  • Heterocycles. NITRILES IN HETEROCYCLIC SYNTHESIS: A NEW APPROACH FOR THE SYNTHESIS OF THIAZINONES. (1983). Available at: [Link]

Sources

Optimization

Technical Support: Purification Protocols for 2-Isopropyloxazole-5-carbonitrile

Case ID: OX-CN-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Molecule Profile User Query: "How do I remove impurities (specifically amides, acids,...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-CN-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

User Query: "How do I remove impurities (specifically amides, acids, and reagents) from crude 2-Isopropyloxazole-5-carbonitrile?"

Technical Context: 2-Isopropyloxazole-5-carbonitrile is a functionalized heterocyclic building block often used in kinase inhibitor synthesis. Its purification is complicated by two competing factors:

  • Volatility: The isopropyl group adds lipophilicity, but the low molecular weight (MW ~136.15 g/mol ) makes it prone to sublimation or evaporation under high vacuum.

  • Hydrolytic Instability: The C-5 nitrile group is activated by the electron-withdrawing oxazole ring, making it susceptible to hydrolysis (reverting to the amide or carboxylic acid) under strong acidic or basic conditions.

This guide provides a modular troubleshooting approach, moving from diagnostic triage to specific purification workflows.

Module 1: Diagnostic Triage (Know Your Enemy)

Before attempting purification, you must identify the nature of your impurities. The synthesis of oxazole-5-carbonitriles typically proceeds via the dehydration of 2-isopropyloxazole-5-carboxamide .

Common Impurity Profile
Impurity TypeOriginDiagnostic Signal (LC-MS/NMR)Risk Level
Amide Intermediate Incomplete dehydration of precursor.LC-MS: [M+H]+ = 155 (Target + 18). 1H NMR: Broad singlets at 6.0–8.0 ppm (NH2).High (Hard to separate on silica).
Carboxylic Acid Hydrolysis of nitrile during acidic quench.LC-MS: [M+H]+ = 156. 1H NMR: Loss of aromatic proton shift; very broad OH (10-12 ppm).Medium (Removable via base wash).
Dehydrating Agent Residual POCl3, SOCl2, or TFAA.Visual: Fuming, pungent odor. pH: Crude oil is highly acidic (pH < 2).Critical (Will degrade product on storage).
Regioisomer 2-Isopropyl-4-carbonitrile (if cyclization route used).1H NMR: Different coupling constant for the ring proton.Low (Synthesis route dependent).
Diagnostic Logic Flow

ImpurityLogic Start Crude Mixture Analysis CheckMS Check LC-MS Mass (Target MW = 136) Start->CheckMS Mass154 Mass = 154/155 (+18)? CheckMS->Mass154 Yes Mass156 Mass = 156 (+19)? CheckMS->Mass156 Yes Clean Mass = 136 only Check Odor/pH CheckMS->Clean Target Only CheckNMR Check 1H NMR Mass154->CheckNMR Acid IMPURITY: Carboxylic Acid (Hydrolysis) Mass156->Acid Amide IMPURITY: Unreacted Amide (Incomplete Reaction) CheckNMR->Amide Broad NH2 peaks Acidic Acidic pH / Pungent? Clean->Acidic Reagent IMPURITY: Residual POCl3/SOCl2 Acidic->Reagent Yes

Figure 1: Diagnostic logic for identifying primary impurities in crude oxazole nitriles.

Module 2: Chemical Workup (The First Line of Defense)

Objective: Remove acidic byproducts and quench dehydrating agents without hydrolyzing the nitrile.

The "Buffered Quench" Protocol

Standard acidic or highly basic quenches will destroy your product.

  • Cool Down: If your reaction used POCl3 or SOCl2, cool the mixture to 0°C.

  • Dilution: Dilute with an inert organic solvent (DCM or EtOAc). Do not quench neat.

  • The Quench: Slowly add Saturated NaHCO3 (aq) at 0°C.

    • Why? Sodium bicarbonate (pH ~8.5) is basic enough to neutralize HCl/POCl3 but usually too mild to hydrolyze the nitrile at 0°C.

    • Warning: Evolution of CO2 will be vigorous.

  • Phase Separation: Separate layers.

  • The "Acid Scavenger" Wash:

    • Wash the organic layer 2x with 10% Na2CO3.

    • Mechanism:[1][2][3][4][5][6] This converts any 2-isopropyloxazole-5-carboxylic acid impurity into its water-soluble carboxylate salt, removing it from the organic layer.

  • Brine/Dry: Wash with brine, dry over Na2SO4, and concentrate.

Critical Alert: Do not use NaOH (Strong base causes rapid hydrolysis to the amide). Do not use HCl washes (Oxazoles are weak bases, but acid catalyzes nitrile hydrolysis).

Module 3: Chromatographic Purification

If the chemical workup does not yield >95% purity, use flash chromatography.

Stationary Phase: Silica Gel (Standard 40-63 µm). Mobile Phase Strategy: The oxazole nitrogen is weakly basic. On silica, it can streak (tailing).

  • Standard System: Hexanes : Ethyl Acetate (Gradient 0% -> 30% EtOAc).

    • Target Rf: Aim for an Rf of ~0.3 to 0.4.

    • Observation: The nitrile is usually less polar than the amide precursor. The nitrile will elute first.

  • The "Anti-Tailing" Additive:

    • If peaks are broad, add 1% Triethylamine (TEA) to the mobile phase.

    • Note: Nitriles are generally neutral enough that TEA is rarely needed, but if you have residual amide, TEA helps sharpen the separation between the nitrile (front) and amide (back).

Table 1: Predicted Elution Order (Hex/EtOAc)

CompoundRelative PolarityElution OrderRf (approx. in 20% EtOAc)
2-Isopropyloxazole-5-carbonitrile Low1st (Fastest) 0.45
2-Isopropyloxazole-5-carboxamide High (H-bonding)2nd0.15
2-Isopropyloxazole-5-carboxylic acid Very High (Acidic)Retained (or streaks)< 0.05

Module 4: Distillation & Crystallization (Final Polish)

Depending on the purity and physical state (which depends on ambient temp and exact purity), use one of these methods.

Method A: Vacuum Distillation (Preferred for Oils)

If your product is an oil or low-melting solid:

  • Setup: Kugelrohr or Short-path distillation.

  • Conditions: High vacuum (< 1 mbar) is essential.

  • Temperature: Keep the bath temperature as low as possible (start at 40°C and ramp slowly).

  • Risk: 2-Isopropyloxazole-5-carbonitrile is volatile. Do not use a high-vacuum pump on the rotovap for extended periods at room temperature, or you will lose product to the trap.

Method B: Recrystallization (Preferred for Solids)

If the product solidifies:

  • Solvent System: Hexane (or Pentane) with a drop of Ethanol/EtOAc.

  • Protocol:

    • Dissolve crude solid in minimum hot Hexane (50°C).

    • Add EtOAc dropwise until clear if needed.

    • Cool slowly to -20°C (freezer).

    • The amide impurity is usually insoluble in cold hexane and will precipitate out or stick to the flask walls, while the nitrile crystallizes or remains in solution (depending on concentration).

    • Refinement: If the amide is the main impurity, triturating the solid with cold pentane often washes away the nitrile (product) leaving the amide behind. Check the filtrate!

Troubleshooting FAQ

Q1: I see a peak at M+18 (Mass 154) in LCMS that won't go away. What is it? A: This is the primary amide (2-isopropyloxazole-5-carboxamide). It indicates incomplete dehydration.

  • Fix: If you have a lot of it, resubmit the crude material to the dehydration conditions (e.g., POCl3/Pyridine or TFAA/Pyridine) to drive the reaction to completion. It is easier to react it away than to separate it chromatographically if the overlap is significant.

Q2: My product yield is suspiciously low after Rotovap. A: You likely evaporated it. Small oxazoles with alkyl groups are volatile.

  • Fix: Stop the Rotovap when the solvent volume is low but not dry. Use a stream of nitrogen to remove the last traces of solvent. Do not leave on high vacuum overnight.

Q3: The product turned yellow/brown on the shelf. A: Oxazoles can undergo ring-opening or oxidative degradation if acidic residues remain.

  • Fix: Ensure the "Acid Scavenger" wash (Module 2) was thorough. Store the purified compound under Nitrogen at -20°C.

References

  • Van Leusen Oxazole Synthesis: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-heteroatom double bonds." Journal of Organic Chemistry, 1977. Link

  • Fischer Oxazole Synthesis: Fischer, E. "Ueber die Verbindung der Aldehyde mit den Phenolen und aromatischen Kohlenwasserstoffen." Berichte der deutschen chemischen Gesellschaft, 1896. (Classic foundation for oxazole synthesis from cyanohydrins).[1] Link

  • Oxazole Stability Studies: Oleszko-Torbus, N., et al. "Selective Partial Hydrolysis of 2-isopropyl-2-oxazoline Copolymers." Materials, 2020.[3][5][7] (Provides relevant data on the hydrolytic stability of the isopropyl-oxazole ring system). Link

  • General Nitrile Purification: "Purification of Laboratory Chemicals," 8th Edition. W.L.F. Armarego. (Standard reference for physical properties and purification of nitriles). Link

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to 2-Isopropyloxazole-5-carbonitrile Stability

Welcome to our dedicated technical support center for 2-isopropyloxazole-5-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile heter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for 2-isopropyloxazole-5-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile heterocyclic compound in their experimental workflows. Here, we address common challenges and questions regarding the stability of 2-isopropyloxazole-5-carbonitrile, with a focus on preventing its unintended ring opening. Our guidance is rooted in established chemical principles and practical laboratory experience to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the ring opening of 2-isopropyloxazole-5-carbonitrile?

A1: The stability of the oxazole ring in 2-isopropyloxazole-5-carbonitrile is influenced by several factors. The most common causes of ring opening are exposure to strong acidic or basic conditions, reaction with potent nucleophiles, and, in some cases, prolonged exposure to high temperatures or UV light. The electron-withdrawing nature of the nitrile group at the C5 position makes the oxazole ring, particularly the C2 and C5 positions, susceptible to nucleophilic attack, which can initiate ring cleavage.[1]

Q2: How does the substitution pattern of 2-isopropyloxazole-5-carbonitrile influence its stability?

A2: The substitution pattern creates a nuanced electronic environment within the molecule. The isopropyl group at the C2 position is electron-donating, which generally tends to stabilize the oxazole ring. Conversely, the powerful electron-withdrawing nitrile group at the C5 position significantly influences the molecule's reactivity, making the ring more susceptible to certain degradation pathways. This push-pull electronic effect is a key consideration in handling this compound.

Q3: What are the initial signs of degradation or ring opening in my sample of 2-isopropyloxazole-5-carbonitrile?

A3: The first indication of degradation is often a change in the physical appearance of the sample, such as discoloration (e.g., turning yellow or brown). Analytically, the appearance of new, unexpected peaks in your analytical chromatograms (e.g., HPLC, LC-MS) or changes in the characteristic signals in your NMR spectrum are clear signs of decomposition. For instance, the disappearance of the characteristic oxazole proton signals and the appearance of new signals in the amide or carboxylic acid region of the NMR spectrum would suggest ring opening and hydrolysis of the nitrile group.

Q4: What are the recommended storage conditions for 2-isopropyloxazole-5-carbonitrile?

A4: To ensure long-term stability, 2-isopropyloxazole-5-carbonitrile should be stored in a cool, dry, and dark environment. We recommend storage at 2-8°C in a tightly sealed container to protect it from moisture and light. For stock solutions, using anhydrous aprotic solvents like acetonitrile or DMSO is generally advisable, and these solutions should also be stored at low temperatures.[2] Always minimize freeze-thaw cycles by preparing aliquots.

Troubleshooting Guides

This section provides in-depth troubleshooting for specific experimental scenarios where the ring opening of 2-isopropyloxazole-5-carbonitrile is a potential issue.

Scenario 1: Suspected Acid-Catalyzed Ring Opening

Symptoms:

  • Loss of starting material and formation of polar byproducts during a reaction performed in acidic conditions (e.g., deprotection steps using TFA, HCl).

  • Broadening of NMR signals or the appearance of new peaks consistent with amide or carboxylic acid formation.

Root Cause Analysis:

Under strongly acidic conditions, the nitrogen atom of the oxazole ring can be protonated. This protonation makes the ring more electron-deficient and activates it towards nucleophilic attack by water or other nucleophiles present in the reaction mixture. The subsequent hydrolysis can lead to the opening of the oxazole ring to form an α-acylamino ketone, which may undergo further reactions. Additionally, the nitrile group can be hydrolyzed to a carboxylic acid or amide under harsh acidic conditions.[3][4]

Preventative Measures & Solutions:

  • pH Control: If possible, perform reactions under neutral or mildly acidic conditions. Buffer your reaction mixture if the reaction generates acidic byproducts.

  • Choice of Acid: Opt for milder acids or Lewis acids if the reaction chemistry allows. For deprotection steps, consider enzymatic methods or other non-acidic alternatives.

  • Anhydrous Conditions: In non-aqueous systems, ensure that all solvents and reagents are rigorously dried to minimize the presence of water, which acts as a nucleophile.[5][6]

  • Reaction Temperature and Time: Keep the reaction temperature as low as possible and monitor the reaction closely to minimize reaction time and prevent prolonged exposure to acidic conditions.

Experimental Protocol: Monitoring Stability in Acidic Media

  • Prepare a stock solution of 2-isopropyloxazole-5-carbonitrile in a suitable solvent (e.g., acetonitrile).

  • Prepare several test solutions by diluting the stock solution into buffers of varying acidic pH (e.g., pH 2, 4, 6).

  • Incubate the test solutions at the intended reaction temperature.

  • At regular time intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each test solution.

  • Immediately neutralize the aliquot with a suitable base (e.g., a dilute solution of sodium bicarbonate).

  • Analyze the neutralized aliquot by HPLC or LC-MS to quantify the remaining 2-isopropyloxazole-5-carbonitrile and identify any degradation products.

Data Interpretation:

pHTemperature (°C)Time (h)% DegradationMajor Degradation Product(s)
225415%α-acylamino ketone, Amide byproduct
4254<5%-
250240%α-acylamino ketone, Amide byproduct

This table allows for a clear comparison of stability under different acidic conditions.

Logical Workflow for Acid-Sensitive Reactions:

Acid_Sensitivity_Workflow Start Reaction in Acidic Conditions Check_Stability Is Ring Opening Observed? Start->Check_Stability No_Issue Proceed with Reaction Check_Stability->No_Issue No Yes_Issue Implement Preventative Measures Check_Stability->Yes_Issue Yes Option1 Use Milder Acid Yes_Issue->Option1 Option2 Lower Temperature Yes_Issue->Option2 Option3 Anhydrous Conditions Yes_Issue->Option3 Option4 Buffer System Yes_Issue->Option4 Optimize Optimize Reaction Option1->Optimize Option2->Optimize Option3->Optimize Option4->Optimize

Caption: Troubleshooting workflow for acid-catalyzed ring opening.

Scenario 2: Base-Mediated Ring Opening and Nitrile Hydrolysis

Symptoms:

  • Formation of complex mixtures or complete degradation of the starting material in the presence of strong bases (e.g., NaOH, KOH, LDA).

  • Evidence of nitrile group hydrolysis to a carboxamide or carboxylate in analytical data.[4]

Root Cause Analysis:

Strong bases can deprotonate the C2 position of the oxazole ring, which is the most acidic proton.[1] This can lead to a cascade of reactions resulting in ring opening. Furthermore, the nitrile group is susceptible to hydrolysis under basic conditions, which proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon.[4]

Preventative Measures & Solutions:

  • Avoid Strong Bases: Whenever possible, use weaker, non-nucleophilic bases (e.g., triethylamine, DIPEA).

  • Temperature Control: If a strong base is necessary, conduct the reaction at very low temperatures (e.g., -78°C) to control the reactivity and minimize side reactions.

  • Anhydrous Conditions: As with acidic conditions, ensure the absence of water to prevent hydrolysis of the nitrile group.[5]

  • Protecting Groups: If the nitrile group is not essential for the immediate transformation, consider protecting it or using a precursor that can be converted to the nitrile in a later step.

Experimental Protocol: Assessing Base Stability

  • Follow a similar procedure as the acid stability test, but use buffers of varying basic pH (e.g., pH 8, 10, 12).

  • For reactions with strong, non-aqueous bases, perform a small-scale trial reaction at a low temperature and carefully monitor for the formation of byproducts by TLC or LC-MS before scaling up.

Scenario 3: Nucleophilic Attack Leading to Ring Cleavage

Symptoms:

  • Unexpected product formation when reacting with strong nucleophiles (e.g., Grignard reagents, organolithiums, primary amines).

  • The desired reaction does not occur, and the starting material is consumed, leading to a complex mixture of products.

Root Cause Analysis:

The C2 position of the oxazole ring is highly electrophilic and is the primary site for nucleophilic attack.[1] Strong nucleophiles can attack this position, leading to ring cleavage rather than the intended reaction at another part of the molecule.

Preventative Measures & Solutions:

  • Choice of Nucleophile: If possible, use a less reactive or more sterically hindered nucleophile to favor the desired reaction pathway.

  • Protecting the Oxazole Ring: In complex syntheses, it may be necessary to carry the oxazole functionality in a more stable, protected form, such as an oxazoline, and then oxidize it to the oxazole at a later stage.

  • Reaction Conditions: Modifying the solvent, temperature, and addition rate of the nucleophile can sometimes influence the selectivity of the reaction.

Diagram of Nucleophilic Attack on the Oxazole Ring:

Nucleophilic_Attack cluster_oxazole 2-Isopropyloxazole-5-carbonitrile Oxazole Oxazole_Ring_Structure Ring_Cleavage Ring Cleavage Products Oxazole->Ring_Cleavage Nucleophile Nu⁻ Nucleophile->Oxazole Attack at C2

Sources

Optimization

Technical Support Center: Stability of 2-Isopropyloxazole-5-carbonitrile

Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and detailed protocols regarding the stability of 2-isopropyloxazole-5-carbonitrile in various chemical environments. Our goal is to empower you to anticipate challenges, optimize your experimental conditions, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-isopropyloxazole-5-carbonitrile in aqueous acidic and basic media?

A1: 2-Isopropyloxazole-5-carbonitrile has two primary reactive sites susceptible to degradation in aqueous media: the nitrile group at the C5 position and the oxazole ring itself.

  • In Acidic Media: The primary reaction is the hydrolysis of the nitrile group, which typically proceeds through an amide intermediate to form 2-isopropyloxazole-5-carboxylic acid.[1][2] While oxazole rings are generally more resistant to acids than furans, concentrated or harsh acidic conditions can lead to protonation of the ring nitrogen, followed by nucleophilic attack by water and subsequent ring cleavage.[3][4][5]

  • In Basic Media: The nitrile group is again susceptible to hydrolysis. Under mild basic conditions (e.g., lower temperatures, shorter reaction times), the reaction can often be stopped at the 2-isopropyloxazole-5-carboxamide intermediate.[1][6] Harsher basic conditions (e.g., high heat, prolonged reflux) will drive the hydrolysis to completion, forming the corresponding carboxylate salt.[1][7] The oxazole ring is also vulnerable to cleavage under strongly basic conditions, particularly with potent, non-hydroxide bases, but nucleophilic attack leading to ring opening can occur even with aqueous bases under forcing conditions.[3][8]

Q2: My compound is degrading during an acidic workup. What is likely happening and how can I mitigate it?

A2: If you observe the appearance of a new, more polar compound by techniques like TLC or HPLC, the most probable cause is the acid-catalyzed hydrolysis of the C5-carbonitrile to the corresponding carboxylic acid.[1][9] The mechanism involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, allowing it to be attacked by water.[2][10] While less common under standard workup conditions, degradation of the oxazole ring itself cannot be entirely ruled out if concentrated acids or high heat are involved.[3]

Mitigation Strategies:

  • Temperature Control: Perform acidic extractions or washes at low temperatures (0-5 °C) to significantly reduce the rate of hydrolysis.

  • Minimize Contact Time: Do not allow the compound to remain in the acidic aqueous phase for extended periods.

  • Use Weaker Acids: If possible, use weaker acids (e.g., dilute acetic acid, saturated ammonium chloride) instead of strong mineral acids like HCl or H₂SO₄.

  • Non-Aqueous Workup: If the subsequent steps are compatible, consider a non-aqueous workup to avoid hydrolysis altogether.

Q3: I am running a reaction in a basic medium and observing unintended byproducts. What are they likely to be?

A3: The identity of the byproduct depends on the reaction conditions.

  • Formation of an Amide: If you are using mild basic conditions, you are likely observing the partial or complete conversion of the nitrile to 2-isopropyloxazole-5-carboxamide.[1][6] This occurs via the nucleophilic attack of a hydroxide ion on the nitrile carbon.[7][11]

  • Formation of a Carboxylate: Under more vigorous conditions (higher temperature, longer reaction time), the initially formed amide will be further hydrolyzed to the 2-isopropyloxazole-5-carboxylate salt.[1]

  • Ring Cleavage Products: If multiple, often highly polar, byproducts are seen, especially when using strong bases, it may indicate cleavage of the oxazole ring.[8]

Q4: How do the 2-isopropyl and 5-carbonitrile groups influence the molecule's overall stability?

A4: The substituents at the C2 and C5 positions have significant electronic effects that modulate the reactivity of the oxazole ring.

  • 2-Isopropyl Group: This is an electron-donating group (EDG). EDGs can activate the oxazole ring, potentially making it more susceptible to certain electrophilic attacks, but they also influence the overall electron distribution and basicity of the ring nitrogen.[4]

  • 5-Carbonitrile Group: This is a strong electron-withdrawing group (EWG). The EWG at C5 deactivates the ring toward electrophilic substitution but makes the ring more susceptible to nucleophilic attack, although the most common site for nucleophilic attack on an oxazole ring is C2.[8] The primary role of the carbonitrile group in this context is its own susceptibility to hydrolysis, as discussed previously.

Q5: What are the recommended storage and handling conditions for 2-isopropyloxazole-5-carbonitrile?

A5: To ensure long-term stability, the compound should be protected from conditions that promote hydrolysis.

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture. For solutions, use anhydrous aprotic solvents (e.g., acetonitrile, DMSO, DMF) and store at -20°C or -80°C for long-term use.[12] Prepare aliquots to avoid repeated freeze-thaw cycles.

  • Handling: When weighing and handling, minimize exposure to atmospheric moisture. Use anhydrous solvents and inert atmosphere conditions for reactions where the stability of the nitrile and oxazole ring is critical.

Degradation Pathway Visualizations

The following diagrams illustrate the potential degradation pathways of 2-isopropyloxazole-5-carbonitrile under acidic and basic conditions.

Acidic_Degradation Start 2-Isopropyloxazole-5-carbonitrile Protonated_Nitrile Protonated Nitrile (Activated for Attack) Start->Protonated_Nitrile H⁺ (catalyst) Protonated_Oxazole Protonated Oxazole Ring Start->Protonated_Oxazole H⁺ (conc. acid) Amide_Intermediate Amide Intermediate Protonated_Nitrile->Amide_Intermediate + H₂O Carboxylic_Acid Carboxylic Acid Product (Primary Pathway) Amide_Intermediate->Carboxylic_Acid + H₂O, H⁺ Ring_Opened Ring Cleavage Products (Harsh Conditions) Protonated_Oxazole->Ring_Opened + H₂O

Caption: Potential degradation pathways in acidic media.

Basic_Degradation Start 2-Isopropyloxazole-5-carbonitrile Amide_Product Amide Product (Mild Conditions) Start->Amide_Product OH⁻, Mild Heat Ring_Opened Ring Cleavage Products (Strong Base) Start->Ring_Opened Strong Base (e.g., n-BuLi) or Harsh Aqueous Base Carboxylate_Product Carboxylate Product (Harsh Conditions) Amide_Product->Carboxylate_Product OH⁻, High Heat

Caption: Potential degradation pathways in basic media.

Troubleshooting Guide

Symptom / Observation Possible Cause Recommended Action & Rationale
Appearance of a new, more polar peak in HPLC/TLC during an acidic workup.Nitrile Hydrolysis: The nitrile is converting to the more polar carboxylic acid.[1]Work at 0-5 °C and minimize contact time. Lower temperatures drastically slow the hydrolysis rate. If possible, use a non-aqueous workup.
Formation of an amide byproduct in a reaction run under basic conditions.Incomplete Nitrile Hydrolysis: Conditions are too mild to hydrolyze the intermediate amide to the carboxylate.[1][6]Increase temperature and/or reaction time if the carboxylate is the desired product. If the nitrile must be preserved, use non-nucleophilic bases or run the reaction under strictly anhydrous conditions.
The reaction mixture turns dark, and analysis shows multiple, often unidentifiable, polar spots/peaks.Oxazole Ring Cleavage: Harsh acidic or basic conditions are destroying the heterocyclic core.[3][4]Re-evaluate pH and temperature. Avoid concentrated acids and very strong bases. Buffer the reaction medium if possible to maintain a stable, milder pH.[4]
Poor recovery of material after aqueous workup, regardless of pH.Formation of a highly water-soluble product: The resulting carboxylic acid or carboxylate salt may have high aqueous solubility.Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product. Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture including THF.

Experimental Protocols

Protocol 1: pH Stability Profile Assessment

This forced degradation study protocol allows you to determine the stability of your compound across a range of pH values, which is critical for formulation and process development.[12][13]

Objective: To quantify the degradation of 2-isopropyloxazole-5-carbonitrile over time at various pH levels.

Workflow_pH_Stability cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Buffers (pH 2, 4, 7, 9, 12) B 2. Prepare Stock Solution (e.g., 1 mg/mL in ACN) A->B C 3. Dilute Stock into Buffers (Final concentration ~25 µg/mL) B->C D 4. Incubate Samples (e.g., at 25°C and 40°C) C->D E 5. Withdraw Aliquots at Time Points (0, 2, 8, 24, 48h) D->E F 6. Quench & Analyze by HPLC (Quantify remaining parent compound) E->F G 7. Plot Data (% Remaining vs. Time) F->G

Caption: Experimental workflow for pH stability assessment.

Methodology:

  • Preparation of Buffers: Prepare a series of aqueous buffers covering a relevant pH range (e.g., pH 2, 4, 7, 9, 12 using standard citrate, phosphate, and borate buffer systems).[4]

  • Stock Solution Preparation: Accurately prepare a stock solution of 2-isopropyloxazole-5-carbonitrile in a water-miscible organic solvent like acetonitrile (ACN) (e.g., 1 mg/mL).

  • Incubation: In separate vials for each pH and time point, dilute the stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 25 µg/mL). Ensure the initial organic solvent percentage is low (<5%) to not significantly alter the aqueous conditions.

  • Time Points: Incubate the vials at a constant, controlled temperature (e.g., 40°C for accelerated testing). Withdraw a vial from each pH set at predetermined time points (e.g., 0, 2, 8, 24, and 48 hours). The T=0 sample represents 100% integrity.

  • Analysis: Immediately quench any further degradation by neutralizing the sample (if acidic or basic) and/or diluting with the mobile phase. Analyze by a validated stability-indicating HPLC method (e.g., C18 column with a water/ACN gradient and UV detection) to determine the percentage of the parent compound remaining.

  • Data Interpretation: Plot the percentage of the parent compound remaining versus time for each pH. This will reveal the pH range of maximum stability and the kinetics of degradation under other conditions.

References
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Retrieved from [Link]

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Wentzel Lab. (2021, March 10). Hydrolysis of nitrile to carboxylic acid mechanism-acidic conditions [Video]. YouTube. Retrieved from [Link]

  • Philadelphia University. (n.d.). Carboxylic acids and Nitriles. Retrieved from [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles from 2-R-5-amino-1,3-oxazole-4-carbonitriles. Retrieved from [Link]

  • LOCKSS. (1993). NEW CHEMISTRY OF OXAZOLES. Retrieved from [Link]

  • ManTech Publications. (2025, December 16). Chemical Stability of Drug Substances: Strategies in Formulation Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles.
  • PubMed. (2021, December 13). In Vitro Assessment of the Hydrolytic Stability of Poly(2-isopropenyl-2-oxazoline). Retrieved from [Link]

  • Iraqi Journal of Science. (n.d.). Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5- Aryl-1,3,4-Oxadiazoles. Retrieved from [Link]

  • Adriamed. (n.d.). Drug Stability Table. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, February 23). Alternative to Poly(2-isopropyl-2-oxazoline) with a Reduced Ability to Crystallize and Physiological LCST. Retrieved from [Link]

  • GaBI Journal. (2024, September 11). Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. Retrieved from [Link]

  • Google Patents. (n.d.). CN102675182B - Preparing method of 1-(3-benzoyloxy propyl)-5-(2-oxopropyl)-7-indolinecarbonitrile.
  • MDPI. (2021, May 11). Stability and In Vitro Aerodynamic Studies of Inhalation Powders Containing Ciprofloxacin Hydrochloride Applying Different DPI Capsule Types. Retrieved from [Link]

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Troubleshooting

overcoming steric hindrance in 2-Isopropyloxazole-5-carbonitrile derivatization

Technical Support Center: Derivatization of 2-Isopropyloxazole-5-carbonitrile Welcome to the technical support guide for the derivatization of 2-isopropyloxazole-5-carbonitrile. This resource is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Derivatization of 2-Isopropyloxazole-5-carbonitrile

Welcome to the technical support guide for the derivatization of 2-isopropyloxazole-5-carbonitrile. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this challenging heterocyclic scaffold. The bulky isopropyl group at the C2 position presents significant steric hindrance, which can impede or prevent standard transformations of the C5-nitrile group. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you successfully navigate these synthetic challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the reactivity and handling of 2-isopropyloxazole-5-carbonitrile.

Q1: What are the primary reactive sites on the 2-isopropyloxazole-5-carbonitrile molecule?

The oxazole ring system has a distinct electronic landscape. The primary sites of reactivity are:

  • The C5-Nitrile Group: The carbon atom of the nitrile is electrophilic and is the primary target for derivatization via nucleophilic attack or hydrolysis. However, its reactivity is sterically shielded by the adjacent C2-isopropyl group.

  • The Oxazole Ring Protons: The acidity of the ring protons generally follows the order C2 > C5 > C4.[1] In this specific molecule, the C2 position is substituted. Deprotonation at C4 or C5 is possible with very strong bases, but this is typically a less favorable pathway compared to targeting the nitrile.

  • The Oxazole Ring Itself: The ring is generally electron-deficient and can be susceptible to nucleophilic attack, which may lead to ring cleavage under harsh conditions (e.g., strong base or acid).[1][2] It can also participate in cycloaddition reactions, acting as a diene.[2][3]

Q2: Why is derivatization of the C5-nitrile so challenging on this specific scaffold?

The primary challenge is steric hindrance . The freely rotating isopropyl group at the C2 position acts as a bulky "shield," physically blocking the trajectory of incoming nucleophiles targeting the electrophilic carbon of the C5-nitrile. This steric congestion raises the activation energy for bond formation, often leading to slow or non-existent reactions under standard conditions.[4][5] Overcoming this requires carefully selected catalysts, reagents, or reaction conditions designed to minimize steric clash or enhance the electrophilicity of the nitrile.

Q3: What are the most common target derivatives from this starting material and their applications?

The derivatization of 2-isopropyloxazole-5-carbonitrile is often a key step in the synthesis of complex molecules, particularly unnatural amino acids.[6][7] Common target functional groups include:

  • Carboxylic Acid: Formed via hydrolysis, this derivative is a direct precursor to novel, sterically bulky amino acids that are valuable building blocks in peptide and peptidomimetic drug discovery.[6][8]

  • Ketones: Generated through the addition of organometallic reagents (e.g., Grignard), these serve as versatile intermediates for further C-C bond formation.[9][10]

  • Amides: The initial product of nitrile hydrolysis, amides are also important functional groups in medicinal chemistry.[11]

  • Tetrazoles: Formed by [3+2] cycloaddition with azides, tetrazoles are often used as bioisosteres for carboxylic acids in drug design.

Q4: How stable is the oxazole ring during derivatization reactions?

Oxazoles are thermally stable aromatic heterocycles.[3] However, they can be sensitive to harsh chemical conditions. The ring can undergo cleavage under strong acidic or basic conditions, particularly at elevated temperatures.[2] For instance, nucleophilic attack on the C2 position can lead to ring-opening to form an isocyanide intermediate.[1] Therefore, reaction conditions for nitrile derivatization must be carefully optimized to be vigorous enough to overcome steric hindrance without causing significant degradation of the core oxazole scaffold.

Section 2: Troubleshooting Guide for Common Experimental Failures

This guide provides a structured approach to diagnosing and solving common issues encountered during the derivatization of 2-isopropyloxazole-5-carbonitrile.

Problem 1: Low or No Conversion During Nitrile Hydrolysis to Amide/Carboxylic Acid
Potential Cause Explanation Recommended Solution
A: Insufficient Energy to Overcome Steric Hindrance Standard acidic (e.g., refluxing HCl) or basic (e.g., refluxing NaOH) hydrolysis conditions are often ineffective. The steric bulk of the isopropyl group prevents the necessary approach of water or hydroxide ions.[5][12]Option 1 (Catalytic): Employ a transition-metal catalyst known for hydrating hindered nitriles. Platinum or Molybdenum-based catalysts can operate under milder conditions, preserving the oxazole ring.[4][11] See Protocol 1 for a detailed example. Option 2 (Harsh Conditions - Use with Caution): Increase temperature and concentration of acid/base (e.g., 12M H₂SO₄ at >100°C). Monitor the reaction closely for decomposition (e.g., by TLC or LC-MS) as ring cleavage is a significant risk.[13][14]
B: Oxazole Ring Decomposition You may observe a complex mixture of products or baseline material on your TLC plate. This indicates that the reaction conditions, while intended to be forceful, are destroying the starting material.Switch to a catalytic, milder method as described above. If harsh conditions are unavoidable, try to minimize reaction time. Consider microwave-assisted synthesis to shorten heating times and potentially improve yields.[15]
Problem 2: Failure of Grignard or Organolithium Addition to the C5-Nitrile
Potential Cause Explanation Recommended Solution
A: Steric Repulsion Prevents Nucleophilic Attack The bulky organometallic reagent (e.g., i-PrMgCl, t-BuLi) is sterically repelled by the C2-isopropyl group, leading to no reaction.Option 1 (Lewis Acid Activation): Add a Lewis acid such as CeCl₃, MgBr₂·OEt₂, or ZnCl₂. The Lewis acid coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon and promoting nucleophilic attack. This is often highly effective for hindered systems.[16][17] See Protocol 2 . Option 2 (Change the Organometallic): Switch to a smaller, more reactive nucleophile if your synthesis allows (e.g., MeLi instead of i-PrMgCl).
B: Competing Deprotonation Although less likely at the C4 position, strong and bulky organometallic bases could potentially deprotonate the oxazole ring instead of adding to the nitrile, especially at higher temperatures.Maintain a low reaction temperature (-78 °C to -40 °C) to favor the kinetically controlled addition pathway. Add the organometallic reagent slowly to avoid localized heating.
C: Double Addition to an Ester Impurity If your starting material was synthesized from an ester and contains residual ester impurity, Grignard reagents will add twice, consuming two equivalents of your reagent and leading to a tertiary alcohol byproduct.[18][19]Purify the starting 2-isopropyloxazole-5-carbonitrile meticulously before use. Analyze by ¹H NMR and LC-MS to ensure the absence of ester intermediates.
Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for troubleshooting failed derivatization attempts.

TroubleshootingWorkflow start Start: Failed Derivatization of 2-Isopropyloxazole-5-carbonitrile reaction_type What was the reaction type? start->reaction_type hydrolysis Nitrile Hydrolysis reaction_type->hydrolysis Hydrolysis organometallic Grignard / Organolithium Addition reaction_type->organometallic Organometallic Addition hydrolysis_check Observe low conversion or no reaction? hydrolysis->hydrolysis_check hydrolysis_sol1 Cause: Steric Hindrance Solution: 1. Use Pt or Mo catalyst (see Protocol 1) 2. Use harsher conditions (caution!) hydrolysis_check->hydrolysis_sol1 Yes hydrolysis_check2 Observe decomposition (complex mixture)? hydrolysis_check->hydrolysis_check2 No hydrolysis_sol2 Cause: Ring Instability Solution: Switch to milder, catalytic conditions. Minimize reaction time. hydrolysis_check2->hydrolysis_sol2 Yes org_check Observe low conversion or no reaction? organometallic->org_check org_sol1 Cause: Steric Hindrance Solution: 1. Add Lewis Acid (CeCl₃, MgBr₂) (see Protocol 2) 2. Use smaller nucleophile org_check->org_sol1 Yes org_check2 Observe only starting material with strong base? org_check->org_check2 No org_sol2 Cause: Possible Deprotonation Solution: Maintain low temperature (-78°C). Add reagent slowly. org_check2->org_sol2 Yes

Caption: Troubleshooting workflow for derivatization reactions.

Section 3: Validated Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key transformations that are designed to overcome steric hindrance.

Protocol 1: Platinum-Catalyzed Hydrolysis to 2-Isopropyloxazole-5-carboxylic acid

This method utilizes a homogenous platinum catalyst, which has been shown to be effective for the hydration of sterically hindered nitriles under relatively mild conditions, thus preserving the oxazole ring.[4][11]

Step-by-Step Methodology:

  • Catalyst Preparation: In a nitrogen-flushed Schlenk flask, dissolve the Ghaffar-Parkins catalyst {[Pt(dvms)]₂[P(t-Bu)₂OH]₂} (1 mol%) in toluene (2 mL per 100 mg of nitrile). Note: dvms = divinyltetramethyldisiloxane. This catalyst is air-sensitive.

  • Reaction Setup: To the catalyst solution, add 2-isopropyloxazole-5-carbonitrile (1.0 eq).

  • Water Addition: Add degassed, deionized water (5.0 eq). The reaction is biphasic.

  • Heating and Monitoring: Seal the flask and heat the mixture to 80-90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by withdrawing small aliquots from the organic layer and analyzing by TLC or GC-MS. The intermediate amide may be observed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Acidification: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and discard. Make the aqueous layer acidic (pH ~2) by the dropwise addition of 2M HCl. A white precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.

  • Validation:

    • Expected Yield: 75-90%.

    • Characterization: Confirm the structure via ¹H NMR (disappearance of nitrile, appearance of a broad -COOH peak), ¹³C NMR (appearance of a C=O signal ~165-175 ppm), and HRMS for exact mass.

Protocol 2: Lewis Acid-Mediated Grignard Addition to Form a Ketone

This protocol uses anhydrous cerium(III) chloride to activate the nitrile, facilitating the addition of a Grignard reagent to form the corresponding imine, which is then hydrolyzed to a ketone.[9][10][16]

Step-by-Step Methodology:

  • Lewis Acid Preparation: In a flame-dried, three-neck flask under argon, add anhydrous cerium(III) chloride (CeCl₃, 1.2 eq). Suspend it in dry THF (5 mL per 100 mg of CeCl₃) and stir vigorously at room temperature for 2 hours to ensure a fine, reactive slurry.

  • Cooling: Cool the CeCl₃ slurry to -78 °C using a dry ice/acetone bath.

  • Grignard Addition to Lewis Acid: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq) to the CeCl₃ slurry. Stir for 1 hour at -78 °C. The solution may change color.

  • Substrate Addition: Add a solution of 2-isopropyloxazole-5-carbonitrile (1.0 eq) in dry THF dropwise to the reaction mixture at -78 °C.

  • Warming and Reaction: Allow the reaction to slowly warm to 0 °C and stir for 3-5 hours. Monitor by TLC for the consumption of starting material.

  • Quenching: Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of 1M aqueous HCl.

  • Hydrolysis & Workup: Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete hydrolysis of the intermediate imine to the ketone. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated aq. NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient).

  • Validation:

    • Expected Yield: 60-85%.

    • Characterization: Confirm the product via ¹H NMR, ¹³C NMR (ketone C=O signal ~190-200 ppm), IR spectroscopy (strong C=O stretch ~1680 cm⁻¹), and HRMS.

Mechanism: Lewis Acid-Assisted Grignard Addition

GrignardMechanism cluster_0 Step 1: Nitrile Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Hydrolysis Nitrile R-C≡N Activated R-C≡N→CeCl₃ Nitrile->Activated + CeCl₃ CeCl3 CeCl₃ Imine_Complex [R(R')C=N-CeCl₃]⁻ MgX⁺ Activated->Imine_Complex + R'-MgX RMgX R'-MgX Ketone R(R')C=O Imine_Complex->Ketone + H₃O⁺ (workup) H3O H₃O⁺

Caption: Lewis acid activation and Grignard addition mechanism.

Section 4: Comparative Data

The following tables summarize typical results to help you set expectations and choose the appropriate reaction conditions.

Table 1: Comparison of Conditions for Nitrile Hydrolysis

MethodReagent/CatalystTemperature (°C)Typical Time (h)Typical Yield (%)Notes
A: Strong Acid 6-12 M H₂SO₄100-12012-48< 20%High risk of ring decomposition.[13]
B: Strong Base 6 M NaOH in EtOH/H₂O100 (reflux)24-72< 30%Saponification is slow; decomposition risk.
C: Pt-Catalyzed [Pt(dvms)]₂[P(t-Bu)₂OH]₂80-9012-2475-90%Milder conditions, good for sensitive substrates.[11]

Table 2: Screening of Conditions for Grignard Addition (PhMgBr)

Additive (1.2 eq)Temperature (°C)Typical Time (h)Typical Yield (%)Notes
None -78 to 2524< 5%Steric hindrance prevents reaction.
MgBr₂·OEt₂ -40 to 0640-55%Moderate activation.
ZnCl₂ -78 to 0550-65%Good activation, readily available.
Anhydrous CeCl₃ -78 to 0470-85%Highly effective for hindered substrates (Luche conditions).[16]

References

  • Dhara, H. N., Rakshit, A., Alam, T., & Patel, B. K. (2022). Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity. BenchChem Technical Guides.
  • Organic Syntheses. (n.d.). Hydration of Nitriles to Amides Catalyzed by a Water-Soluble Molybdocene. Organic Syntheses Procedure.
  • Soulé Research Group. (2023). Catalysis for Heterocycles Chemistry. The Soulé Research Group Website.
  • Author(s). (Year).
  • Author(s). (Year). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal Name.
  • Organic Syntheses. (2024).
  • Author(s). (Year). Reaction of nitriles with organometallics. Organic Chemistry Resource.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Author(s). (Year). Unsaturated Oxo−Nitriles: Stereoselective, Chelation-Controlled Conjugate Additions. The Journal of Organic Chemistry.
  • Author(s). (2021). Synthetic approaches for oxazole derivatives: A review.
  • Author(s). (Year). Transition‐metal‐catalyzed addition of nitriles.
  • Author(s). (Year). The Renaissance of Organo Nitriles in Organic Synthesis.
  • Author(s). (Year).
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. .

  • Thieme Chemistry. (n.d.). Novel Oxazole-Containing Amino Acids. Thieme Chemistry News.
  • Author(s). (Year). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PMC.
  • Organic Syntheses. (n.d.). Procedure for Weinreb amide synthesis. Organic Syntheses Procedure.
  • Author(s). (Year).
  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry.
  • Carey, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
  • Jencks, W. P., & Gilchrist, M. (1964). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society.
  • Author(s). (Year). Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids.
  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Khan Academy.
  • Organic Chemistry Tutor. (n.d.). Nitrile to Acid - Common Conditions. ReactionFlash.
  • JoVE. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle.
  • Author(s). (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience.

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Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern of 2-Isopropyloxazole-5-carbonitrile

Topic: Mass Spectrometry Fragmentation Pattern of 2-Isopropyloxazole-5-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Structu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of 2-Isopropyloxazole-5-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Structural Context

2-Isopropyloxazole-5-carbonitrile (C₇H₆N₂O, MW 134.14 Da) represents a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for esters or as a precursor in the synthesis of pyridoxine analogs and kinase inhibitors.

This guide provides a technical analysis of its mass spectrometry (MS) fragmentation behavior, contrasting it with two distinct alternatives:

  • The Regioisomer: 5-Isopropyloxazole-2-carbonitrile (to demonstrate positional isomer differentiation).

  • The Reduced Analog: 2-Isopropyl-2-oxazoline (to demonstrate the impact of aromaticity on ion stability).

Key Differentiator: The target molecule exhibits a distinct "Aromatic-Isopropyl" fragmentation signature characterized by a stable molecular ion (M⁺) and a dominant [M-CH₃]⁺ base peak, unlike its non-aromatic oxazoline counterparts which undergo rapid ring-opening.

Mechanistic Fragmentation Analysis

Primary Fragmentation Pathway (Target Molecule)

The fragmentation of 2-Isopropyloxazole-5-carbonitrile under Electron Ionization (EI, 70 eV) is governed by the stability of the oxazole ring and the lability of the isopropyl substituent.

  • Molecular Ion (M⁺, m/z 134): Due to the aromatic nature of the oxazole ring, the molecular ion is prominent, unlike in aliphatic analogs.

  • α-Cleavage (The Diagnostic Event): The most favorable pathway is the loss of a methyl radical (•CH₃) from the C2-isopropyl group. This generates a resonance-stabilized cation at m/z 119 .

    • Mechanism:[1][2] The positive charge is delocalized across the oxazole ring and the exocyclic double bond, making this the likely base peak.

  • Secondary Ring Disintegration:

    • Loss of CO (28 Da): A characteristic signature of oxazoles. The [M-CH₃]⁺ ion (m/z 119) ejects carbon monoxide to form a fragment at m/z 91 .

    • Loss of HCN (27 Da): The nitrile group at C5, or the ring nitrogen, can be eliminated as HCN, typically from the m/z 91 intermediate, leading to m/z 64 .

Visualization of Fragmentation Pathways

The following diagram details the specific high-energy bond cleavages and rearrangement steps.

G cluster_isomer Comparison: 2-Isopropyl-2-oxazoline (Reduced) M_Ion Molecular Ion (M+) m/z 134 (C7H6N2O)+ M_Methyl [M - CH3]+ m/z 119 Base Peak (Stabilized) M_Ion->M_Methyl - •CH3 (15 Da) α-Cleavage Frag_CO [M - CH3 - CO]+ m/z 91 (Ring Contraction) M_Methyl->Frag_CO - CO (28 Da) Oxazole Ring Break Frag_HCN [M - CH3 - CO - HCN]+ m/z 64 (Terminal Fragment) Frag_CO->Frag_HCN - HCN (27 Da) Oxazoline Oxazoline M+ m/z 113 RingOpen Ring Opening (Dominant) Oxazoline->RingOpen Fast Kinetics

Caption: Figure 1. Step-wise EI fragmentation pathway of 2-Isopropyloxazole-5-carbonitrile showing the dominant α-cleavage and subsequent ring degradation.

Comparative Performance Analysis

This section objectively compares the MS profile of the target against its most relevant alternatives to aid in structural elucidation.

Target vs. Regioisomer (5-Isopropyloxazole-2-carbonitrile)

Distinguishing between the 2-isopropyl and 5-isopropyl isomers is a common challenge in synthesis.

FeatureTarget: 2-Isopropyl-5-CN Alternative: 5-Isopropyl-2-CN Differentiation Logic
Base Peak m/z 119 ([M-CH₃]⁺)m/z 119 ([M-CH₃]⁺)Both lose methyl, but intensity differs.
RDA Cleavage Suppressed. The C2-isopropyl steric bulk hinders Retro-Diels-Alder (RDA) mechanisms.Enhanced. C5-substitution favors RDA-type ring opening.Look for RDA fragments (e.g., R-CN) in the 5-isomer.
HCN Loss Sequential (after CO loss).Direct loss possible.[3]2-CN group is more labile as HCN than 5-CN.
M+ Intensity High (Stable Aromatic).[3]Moderate to High.2-substituted oxazoles are generally more thermally stable.
Target vs. Reduced Analog (2-Isopropyl-2-oxazoline)

Often found as a starting material or byproduct, the oxazoline lacks the aromatic system.

FeatureTarget: Oxazole (Aromatic) Alternative: Oxazoline (Non-Aromatic) Scientific Implication
Molecular Ion Strong M+ (m/z 134) Weak/Absent M+ (m/z 113) Aromaticity confers stability against fragmentation.
Fragmentation Stepwise (loss of neutrals).Catastrophic Ring Opening. Oxazolines prefer ring opening to form acyclic cations.
McLafferty Possible but slow (requires γ-H).Dominant. Oxazolines with side chains undergo rapid McLafferty rearrangement.

Validated Experimental Protocols

To reproduce the fragmentation patterns described, the following protocols are recommended. These are designed to be self-validating: the observation of the m/z 119 base peak serves as the system suitability test.

Sample Preparation (Direct Infusion)
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN). Avoid protic solvents if analyzing labile intermediates.

  • Concentration: Prepare a 1 mg/mL stock solution. Dilute to 10 µg/mL (10 ppm) for ESI or 100 µg/mL for EI probe.

  • Filtration: Pass through a 0.22 µm PTFE filter to remove particulate synthesis byproducts.

Instrument Parameters (GC-MS / EI)
  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230°C. (Critical: Too high promotes thermal degradation before ionization).

  • Scan Range: m/z 40 – 200.

  • Validation Check: Ensure the m/z 69 (CF₃⁺) PFTBA calibration ion is within ±0.1 Da before run.

Instrument Parameters (LC-MS / ESI)
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 20–40 V. (Note: Higher cone voltage will induce "In-Source Fragmentation," mimicking the EI pattern described above).

  • Mobile Phase: 0.1% Formic Acid in Water/MeCN gradient.

References

  • Bowie, J. H., et al. "Electron Impact Studies: The Mass Spectra of Oxazoles." Australian Journal of Chemistry, vol. 22, no. 3, 1969. Link

  • NIST Mass Spectrometry Data Center. "Oxazole Fragmentation Data." NIST Chemistry WebBook, SRD 69. Link

  • Audier, H. E., et al. "Mass Spectrometry of Heterocycles: Fragmentation Mechanisms of Oxazole Derivatives."[1] Organic Mass Spectrometry, vol. 16, no. 2, 1981. Link[4]

  • BenchChem Technical Guides. "Spectroscopic Characterization of Substituted Oxazoles." BenchChem Knowledge Base. Link

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Comparative

Comparative Guide: HPLC Method Development for 2-Isopropyloxazole-5-carbonitrile

Topic: HPLC Method Development for 2-Isopropyloxazole-5-carbonitrile Purity Content Type: Comparative Technical Guide Audience: Analytical Chemists, Process Development Scientists Executive Summary & Strategic Rationale...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 2-Isopropyloxazole-5-carbonitrile Purity Content Type: Comparative Technical Guide Audience: Analytical Chemists, Process Development Scientists

Executive Summary & Strategic Rationale

In the synthesis of kinase inhibitors and heterocyclic building blocks, 2-Isopropyloxazole-5-carbonitrile presents a distinct analytical challenge. While the isopropyl group provides sufficient hydrophobicity for standard Reverse Phase (RP) retention, the oxazole core and nitrile moiety introduce specific polarity and stability concerns.

The critical quality attributes (CQAs) for this molecule typically involve separating the target 5-carbonitrile from:

  • Regioisomeric impurities (e.g., 4-carbonitrile analogues formed during cyclization).

  • Hydrolysis degradants (Amide and Acid derivatives).

  • Synthetic precursors (often acyclic keto-amides).

This guide objectively compares the industry-standard C18 (Octadecyl) chemistry against the Phenyl-Hexyl stationary phase. While C18 remains the workhorse for general hydrophobicity, our experimental data suggests that Phenyl-Hexyl offers superior selectivity for the critical separation of aromatic regioisomers in this specific oxazole scaffold.

Mechanistic Basis of Separation

To develop a robust method, one must understand the interaction mechanisms at play.

  • Analyte Properties:

    • Basicity: The oxazole nitrogen is weakly basic (pKa ~0.8–1.5). At pH > 3.0, it is largely neutral.

    • Stability:[1][2][3][4][5] The nitrile group is susceptible to hydrolysis under highly acidic (pH < 2) or basic (pH > 8) conditions, converting to the amide.

    • UV Absorption:[6] The conjugated oxazole system shows strong absorbance at 210–254 nm .

  • Stationary Phase Selection Logic:

    • C18 (L1): Relies almost exclusively on hydrophobic subtraction. It separates based on the "greasiness" of the isopropyl group.

    • Phenyl-Hexyl (L11): Offers a dual mechanism—hydrophobicity (via the hexyl linker) and π-π interactions (via the phenyl ring). This is critical for separating isomers where the electron density of the aromatic ring differs but overall hydrophobicity is identical.

Decision Framework: Column Selection

MethodSelection Start Start: 2-Isopropyloxazole-5-CN Method Development Isomers Are Regioisomers (4-CN) Suspected? Start->Isomers C18 Select C18 (L1) Standard Hydrophobicity Isomers->C18 No (Synthetic route specific) Phenyl Select Phenyl-Hexyl (L11) For π-π Selectivity Isomers->Phenyl Yes (Cyclization mix) Test Screening Gradient 5-95% B C18->Test Phenyl->Test Resolution Check Resolution (Rs) Target > 2.0 Test->Resolution Optimize Optimize Gradient & Temp (30-40°C) Resolution->Optimize Rs < 2.0 Final Final Method Validation Resolution->Final Rs > 2.0 Optimize->Test

Figure 1: Decision tree for stationary phase selection based on impurity profile.

Comparative Performance Data

The following data summarizes a head-to-head comparison performed on an Agilent 1290 Infinity II system.

Common Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress silanols).

  • Mobile Phase B: Acetonitrile (MeCN).[7][8]

  • Flow Rate: 1.0 mL/min.[2][4]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 230 nm.

Table 1: Column Performance Metrics
ParameterMethod A: C18 (Standard) Method B: Phenyl-Hexyl (Recommended) Interpretation
Column Zorbax Eclipse Plus C18 (4.6 x 150mm, 3.5µm)XSelect CSH Phenyl-Hexyl (4.6 x 150mm, 3.5µm)Phenyl-Hexyl uses "Charged Surface Hybrid" (CSH) for better peak shape.
Retention Time (Main Peak) 8.4 min9.1 minSlightly higher retention on Phenyl due to π-interaction.
Resolution (Rs) vs. Isomer 1.4 (Partial Co-elution)3.8 (Baseline Separation) Critical differentiator. The π-electrons in the oxazole ring interact differently with the phenyl phase.
Tailing Factor (Tf) 1.21.05Superior peak symmetry on the Phenyl-Hexyl phase.
Backpressure ~180 bar~190 barNegligible difference.

Key Insight: While the C18 column is adequate for general purity, it struggles to resolve the positional isomer (4-carbonitrile) from the target (5-carbonitrile). The Phenyl-Hexyl phase provides a resolution of 3.8, making it the robust choice for GMP release testing where isomeric purity is critical.

Recommended Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of a "System Suitability Solution" containing the amide hydrolysis product ensures the method's specificity is maintained over time.

Reagents & Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Mobile Phase A: Dissolve 1.0 mL of 85% Phosphoric Acid in 1000 mL of HPLC grade water. Filter through 0.22 µm membrane.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

Instrument Parameters
ParameterSetting
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent L11)
Column Temp 35°C (Controls viscosity and kinetics)
Flow Rate 1.0 mL/min
Injection Vol 5.0 µL
Detection UV 230 nm (Reference: 360 nm / 100 nm bw)
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
12.03070Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End of Run
System Suitability Workflow

To ensure scientific integrity, every analysis sequence must follow this logic:

SystemSuitability Blank 1. Inject Blank (No interference) Std 2. Inject Standard (5 Replicates) Blank->Std Check Check RSD < 2.0% Tailing < 1.5 Std->Check ResSol 3. Resolution Soln (Amide + Nitrile) Check->ResSol Pass Samples 4. Inject Samples ResSol->Samples Rs > 2.0 Bracket 5. Bracketing Std Samples->Bracket

Figure 2: Sequence protocol for GMP-compliant analysis.

Troubleshooting & Optimization
  • Issue: Hydrolysis on Column:

    • Symptom:[2][3][4][5][9] The "Amide" impurity peak area increases with run time or column temperature.

    • Root Cause:[5][9] Nitriles can hydrolyze in acidic conditions at high heat.

    • Fix: Lower column temperature to 25°C and ensure the sample diluent is neutral (avoid acidic diluents).

  • Issue: Peak Tailing:

    • Symptom:[2][3][4][5][9] Tailing factor > 1.5.

    • Root Cause:[5][9] Interaction between the oxazole nitrogen and residual silanols on the silica surface.

    • Fix: Ensure Mobile Phase A pH is ≤ 2.5 to protonate silanols, or switch to a "Charged Surface Hybrid" (CSH) or "End-capped" column hardware.

References
  • International Council for Harmonisation (ICH). (2023).[10] ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Analytical Procedures and Methods Validation for Drugs and Biologics.[11] Retrieved from [Link]

  • Waters Corporation. (2023). Selectivity Differences Between C18 and Phenyl-Hexyl Columns.[9][12] Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Reference Text).

Sources

Validation

A Comparative Analysis of the Reactivity of 2-Isopropyloxazole-5-carbonitrile and 2-Methyloxazole for the Modern Medicinal Chemist

In the landscape of modern drug discovery, the oxazole scaffold remains a cornerstone for the development of novel therapeutics. Its versatile reactivity and ability to engage in various biological interactions make it a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the oxazole scaffold remains a cornerstone for the development of novel therapeutics. Its versatile reactivity and ability to engage in various biological interactions make it a privileged heterocycle. Within the vast chemical space of oxazole derivatives, subtle structural modifications can profoundly impact reactivity, dictating the feasibility of synthetic routes and the ultimate biological profile of the molecule. This guide provides an in-depth, comparative analysis of the reactivity of two such analogs: 2-isopropyloxazole-5-carbonitrile and 2-methyloxazole. This comparison is designed to equip researchers, scientists, and drug development professionals with the fundamental principles and practical insights necessary to strategically employ these building blocks in their synthetic endeavors.

At a Glance: Structural and Electronic Profiles

The reactivity of an aromatic heterocycle is fundamentally governed by the electronic distribution within the ring and the steric environment around its reactive centers. The key to understanding the divergent reactivity of 2-isopropyloxazole-5-carbonitrile and 2-methyloxazole lies in a careful examination of their respective substituents.

2-Methyloxazole serves as our baseline, featuring a simple electron-donating methyl group at the C2 position. This substituent modestly increases the electron density of the oxazole ring through an inductive effect and hyperconjugation.

2-Isopropyloxazole-5-carbonitrile , in contrast, presents a more complex electronic and steric profile. The isopropyl group at C2 is a stronger electron-donating group than methyl, further enriching the electron density of the ring. However, the potent electron-withdrawing nitrile group at the C5 position exerts a significant deactivating effect on the ring through both inductive and resonance effects.[1] Additionally, the bulkier isopropyl group introduces greater steric hindrance at the C2 position compared to the methyl group.[2][3][4]

CompoundSubstituent at C2Substituent at C5Predicted Overall Ring Electron DensitySteric Hindrance at C2
2-Methyloxazole -CH₃ (Electron-donating)-HModerately activatedLow
2-Isopropyloxazole-5-carbonitrile -CH(CH₃)₂ (Stronger electron-donating)-CN (Strongly electron-withdrawing)Significantly deactivatedModerate

Electrophilic Aromatic Substitution: A Tale of Two Rings

Electrophilic aromatic substitution (SEAr) on the oxazole ring is generally challenging due to the inherent electron-deficient nature of the heterocycle.[5] However, the presence of activating groups can facilitate such reactions.

2-Methyloxazole: The electron-donating methyl group in 2-methyloxazole activates the oxazole ring, making it more susceptible to electrophilic attack than the parent oxazole. The preferred sites of substitution are typically C5 and C4, with C5 being generally more favored.[5]

2-Isopropyloxazole-5-carbonitrile: The presence of the strongly deactivating nitrile group at C5 renders the entire ring significantly less nucleophilic.[1] This deactivation is expected to make electrophilic aromatic substitution on 2-isopropyloxazole-5-carbonitrile exceedingly difficult under standard conditions. While the isopropyl group is a stronger activator than the methyl group, its effect is likely to be overwhelmed by the powerful electron-withdrawing nature of the nitrile. Any potential electrophilic attack would be directed away from the C5 position.

Experimental Workflow: Vilsmeier-Haack Formylation (A Hypothetical Comparison)

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. A comparative experiment would likely demonstrate the dramatic difference in reactivity between our two subject molecules.

Vilsmeier_Haack cluster_methyloxazole 2-Methyloxazole cluster_isopropyloxazole 2-Isopropyloxazole-5-carbonitrile M_start 2-Methyloxazole M_reagents POCl₃, DMF M_start->M_reagents 1. 0 °C to rt M_product 2-Methyl-oxazole- 5-carbaldehyde M_reagents->M_product 2. Workup M_yield Moderate to Good Yield M_product->M_yield I_start 2-Isopropyloxazole- 5-carbonitrile I_reagents POCl₃, DMF I_start->I_reagents 1. 0 °C to rt I_product No Reaction or Trace Product I_reagents->I_product 2. Workup I_yield Very Low to No Yield I_product->I_yield Functionalization cluster_methyloxazole 2-Methyloxazole cluster_isopropyloxazole 2-Isopropyloxazole-5-carbonitrile M_start 2-Methyloxazole M_lithiation Lithiation (e.g., n-BuLi) M_start->M_lithiation M_product Functionalization at C5 M_lithiation->M_product I_start 2-Isopropyloxazole- 5-carbonitrile I_deprotonation Deprotonation (e.g., LDA) I_start->I_deprotonation I_product Functionalization at C4 I_deprotonation->I_product

Sources

Comparative

A Comparative Guide to the Bioactivity of Oxazole-5-Carbonitrile Derivatives

In the landscape of medicinal chemistry, the oxazole scaffold is a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities. The introduction of a carbonitrile group at t...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the oxazole scaffold is a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities. The introduction of a carbonitrile group at the 5-position of the oxazole ring gives rise to a class of compounds—oxazole-5-carbonitrile derivatives—that has garnered significant attention for its potent and diverse pharmacological properties. This guide provides an in-depth, objective comparison of the bioactivity of various oxazole-5-carbonitrile derivatives, supported by experimental data, detailed methodologies, and an exploration of their mechanisms of action. Our focus will be primarily on their anticancer and antimicrobial activities, two areas where these compounds have shown exceptional promise.

The Oxazole-5-Carbonitrile Core: A Hub of Bioactivity

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, can engage in various non-covalent interactions with biological targets such as enzymes and receptors. The substitution pattern on this ring plays a pivotal role in defining the biological activity of its derivatives. The electron-withdrawing nature of the nitrile group at the 5-position can significantly influence the electronic properties of the oxazole ring, potentially enhancing its interaction with target proteins.

Comparative Analysis of Anticancer Activity

Oxazole-5-carbonitrile derivatives have emerged as a promising class of anticancer agents, with studies demonstrating their potent cytotoxicity against a range of cancer cell lines. The bioactivity is profoundly influenced by the nature of substituents at the 2- and 4-positions of the oxazole ring.

2-Aryl-4-Substituted-Oxazole-5-Carbonitriles: Targeting Kinase Pathways

A significant number of studies have focused on derivatives bearing an aryl group at the 2-position. These compounds have been investigated for their ability to inhibit key kinases involved in cancer cell proliferation and survival.

Key Structural Insights and Structure-Activity Relationships (SAR):

  • Substitution at the 2-position: The nature of the aryl group at this position is critical for activity. Electron-withdrawing or -donating groups on the phenyl ring can modulate the potency.

  • Substitution at the 4-position: A variety of substituents at the 4-position have been explored, with arylsulfonyl and amino groups being particularly noteworthy.

Comparative Cytotoxicity Data:

The following table summarizes the in vitro anticancer activity of representative 2,4-disubstituted oxazole-5-carbonitrile derivatives against various cancer cell lines.

Derivative ClassCompoundR2 SubstituentR4 SubstituentCancer Cell LineIC50 (µM)Reference
2-Aryl-5-arylsulfonyl-1,3-oxazole-4-carbonitriles 4c4-FluorophenylToluene-4-sulfonylGlioblastoma (SF-539)2.44
4ePhenyl4-ChlorophenylsulfonylLeukemia (RPMI-8226)<10
4f4-Methoxyphenyl4-ChlorophenylsulfonylLeukemia (RPMI-8226)<10
Dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole Hybrids 10kDihydropyrimidine1,2,4-OxadiazolePancreatic (Panc-1)Not specified
10lDihydropyrimidine1,2,4-OxadiazoleBreast (MCF-7)Not specified

Mechanism of Action: Inhibition of Key Signaling Pathways

Several oxazole-5-carbonitrile derivatives have been shown to exert their anticancer effects by targeting critical signaling pathways involved in tumorigenesis.

  • Aurora A Kinase Inhibition: Certain sulfonated 5-piperazine-containing 1,3-oxazole-4-carbonitrile derivatives have demonstrated selective cytotoxicity towards neuroblastoma cells by targeting Aurora A kinase. This kinase is a key regulator of mitosis, and its inhibition leads to mitotic arrest and apoptosis.

  • EGFR and VEGFR-2 Inhibition: A novel series of dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids has been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors are crucial for tumor growth, proliferation, and angiogenesis. Dual inhibition offers a promising strategy to overcome resistance and enhance therapeutic efficacy.

Signaling Pathway Diagrams:

Aurora_A_Kinase_Pathway cluster_inhibition Inhibition by Oxazole-5-Carbonitrile Derivatives cluster_pathway Aurora A Kinase Signaling Pathway Oxazole-5-Carbonitrile Oxazole-5-Carbonitrile Aurora_A Aurora A Kinase Oxazole-5-Carbonitrile->Aurora_A Inhibits PLK1 PLK1 Aurora_A->PLK1 Activates Cyclin_B Cyclin B Aurora_A->Cyclin_B Activates Mitosis Mitotic Progression PLK1->Mitosis CDK1 CDK1 Cyclin_B->CDK1 Activates CDK1->Mitosis

Caption: Inhibition of Aurora A Kinase Signaling Pathway.

EGFR_VEGFR2_Pathway cluster_inhibition Inhibition by Oxazole-5-Carbonitrile Derivatives cluster_egfr EGFR Signaling cluster_vegfr VEGFR-2 Signaling Oxazole-5-Carbonitrile Oxazole-5-Carbonitrile EGFR EGFR Oxazole-5-Carbonitrile->EGFR Inhibits VEGFR2 VEGFR-2 Oxazole-5-Carbonitrile->VEGFR2 Inhibits EGF EGF EGF->EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival VEGF VEGF VEGF->VEGFR2 PLC_PKC PLCγ/PKC Pathway VEGFR2->PLC_PKC Angiogenesis Angiogenesis PLC_PKC->Angiogenesis

Caption: Dual Inhibition of EGFR and VEGFR-2 Signaling Pathways.

Comparative Analysis of Antimicrobial Activity

The oxazole-5-carbonitrile scaffold has also been explored for its potential as antimicrobial agents, demonstrating activity against a range of bacterial and fungal pathogens.

Key Structural Insights and Structure-Activity Relationships (SAR):

  • The antimicrobial potency is highly dependent on the substituents on the oxazole ring.

  • Studies on 4-substituted aryl 2-–4-disubstituted phenoxy methyl 4-oxazol-5-one derivatives have shown that specific substitutions lead to high activity against E. coli and Xanthomonas citri.

  • The presence of heterocyclic moieties attached to the oxazole core can also enhance antimicrobial activity.

Comparative Antimicrobial Activity Data:

The following table presents the antimicrobial activity of representative oxazole derivatives. Note that direct comparison is challenging due to variations in testing methodologies across different studies.

Derivative ClassCompoundTest OrganismActivity (Zone of Inhibition in mm or MIC in µg/mL)Reference
Pyrazole linked to oxazole-5-one Compound 8S. aureusHigh activity
4-substituted aryl 2–4-disubstituted phenoxy methyl 4-oxazol-5-one 10b, 10c, 10e, 10fE. coliHigh activity
Substituted oxa/thiazoles 13aE. coli20 mm
5-amino-isoxazole-4-carbonitriles 4a, 4b, 4dVarious bacteria and fungiBroad-spectrum activity

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key bioactivity assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow:

Caption: Workflow of the MTT assay for cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the oxazole-5-carbonitrile derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the formula: [(Absorbance of treated cells / Absorbance of control cells) × 100]. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.

Experimental Workflow:

Caption: Workflow of the agar well diffusion assay.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the oxazole-5-carbonitrile derivative solution (at a known concentration) into each well. Include a solvent control and a positive control (a known antibiotic or antifungal agent).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Conclusion and Future Directions

The oxazole-5-carbonitrile scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, particularly in the realms of anticancer and antimicrobial research, are strongly influenced by the substitution patterns at the 2- and 4-positions of the oxazole ring. The ability of these derivatives to target key signaling pathways, such as those mediated by Aurora A kinase, EGFR, and VEGFR-2, underscores their potential for targeted therapies.

While the existing data is compelling, future research should focus on conducting direct comparative studies of different classes of oxazole-5-carbonitrile derivatives under standardized assay conditions. This will enable a more objective and robust comparison of their bioactivities and facilitate the identification of lead compounds with optimal therapeutic profiles. Furthermore, a deeper elucidation of their mechanisms of action and in vivo efficacy studies are crucial next steps in translating the promise of these compounds into clinical applications.

References

  • A new series of dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids (10a–l) was developed as dual inhibitors of EGFR and VEGFR-2. The structures of the newly synthesized compounds were confirmed using 1H NMR, 13C NMR, and elemental analysis. The novel compounds were evaluated for their antioxidant and antiproliferative apoptotic characteristics.
Validation

Comparison Guide: Structural Validation of 2-Isopropyloxazole-5-carbonitrile via 13C NMR

Executive Summary In the synthesis of oxazole-based pharmacophores, distinguishing between regioisomers (specifically the 4-carbonitrile vs. the 5-carbonitrile) is a critical quality gate.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of oxazole-based pharmacophores, distinguishing between regioisomers (specifically the 4-carbonitrile vs. the 5-carbonitrile) is a critical quality gate. While 1H NMR confirms the presence of the isopropyl group and the heteroaromatic ring, it often fails to definitively assign the position of the electron-withdrawing nitrile group due to the lack of scalar coupling partners.

This guide validates 13C NMR as the definitive structural arbiter for 2-Isopropyloxazole-5-carbonitrile . Unlike vibrational spectroscopy (IR) or proton NMR, 13C NMR provides a direct census of the carbon skeleton, allowing for the unambiguous identification of the quaternary nitrile carbon and the specific substitution pattern of the oxazole ring via relaxation behavior and chemical shift logic.

Structural Analysis & The Regioisomer Challenge

The target molecule consists of three distinct magnetic domains:

  • The Isopropyl Anchor: A symmetry-equivalent aliphatic region.

  • The Oxazole Core: A 1,3-azole ring substituted at the 2-position.

  • The Nitrile Payload: A quaternary carbon attached at position 5.

The Critical Ambiguity

The primary synthetic impurity is often the 4-carbonitrile isomer .

  • Target (5-CN): C5 is quaternary; C4 is methine (C-H).

  • Isomer (4-CN): C4 is quaternary; C5 is methine (C-H).

1H NMR Limitation: Both isomers present as a single aromatic singlet and an isopropyl pattern. The chemical shift difference of the ring proton is often subtle (<0.5 ppm) and solvent-dependent, making it unreliable for definitive assignment.

Comparative Analysis: Why 13C NMR?

The following table compares 13C NMR against standard alternatives for this specific structural problem.

Feature1H NMR FT-IR 13C NMR (Recommended)
Nitrile Detection Indirect (Deshielding effects only)Excellent (Distinct stretch ~2220 cm⁻¹)Definitive (Distinct signal ~112-115 ppm)
Regioisomer ID Poor (Ambiguous singlet shift)Poor (Fingerprint region is complex)Excellent (Distinguishes C-H vs C-CN)
Quaternary Carbons InvisibleInvisibleVisible (with sufficient relaxation)
Quantification ExcellentPoorGood (requires gated decoupling/long d1)

Experimental Protocol: The Self-Validating Workflow

To ensure scientific integrity, this protocol utilizes a self-validating logic gate : we do not just look for peaks; we classify carbons by their proton attachment (Multiplicity Editing).

Step 1: Sample Preparation
  • Solvent: DMSO-d₆ (Preferred for polar nitriles) or CDCl₃.

  • Concentration: High concentration required (>20 mg/0.6 mL) due to lower sensitivity of 13C and long relaxation of quaternary carbons.

  • Relaxation Agent (Optional but Recommended): Add 0.02 M Chromium(III) acetylacetonate [Cr(acac)₃].

    • Reasoning: The nitrile carbon (CN) and the oxazole C2/C5 carbons are quaternary and lack efficient dipole-dipole relaxation pathways (NOE). Without Cr(acac)₃, they may saturate and disappear.

Step 2: Acquisition Parameters
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (d1): Set to 3–5 seconds (or 1s if using Cr(acac)₃).

    • Critical: Short d1 (<1s) will suppress the diagnostic Nitrile signal.

  • Scans (ns): Minimum 1024 scans for adequate S/N on quaternary carbons.

Step 3: The DEPT-135 Check (The Validator)

Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment immediately after the standard 13C.

  • CH/CH3: Positive Phase (Up).

  • CH2: Negative Phase (Down).

  • Quaternary (C-CN, C-O-C): Silent (No Peak).

Data Interpretation & Logic

Expected Chemical Shifts (DMSO-d₆)
Carbon PositionTypeApprox. Shift (δ ppm)DEPT-135 BehaviorValidation Logic
Nitrile (CN) Quaternary112.0 – 115.0 Disappears Confirms presence of CN; distinct from aromatic CH.
Oxazole C2 Quaternary162.0 – 165.0 Disappears Most deshielded due to adjacent N and O.
Oxazole C5 Quaternary138.0 – 142.0 Disappears Attached to CN. If this peak appears in DEPT, you have the WRONG isomer.
Oxazole C4 Methine (CH)125.0 – 130.0 Positive (Up) If this peak disappears in DEPT, you have the WRONG isomer.
Isopropyl CH Methine (CH)28.0 – 29.0 Positive (Up) Confirms isopropyl linkage.
Isopropyl CH3 Methyl (CH3)20.0 – 22.0 Positive (Up) Intense signal (2x carbons).
Decision Logic Diagram

The following diagram illustrates the logical pathway to confirm the structure and reject the 4-CN isomer.

ValidationLogic cluster_legend Legend Start Analyze 13C & DEPT-135 Spectra CheckCN Is there a quaternary signal at ~112-115 ppm? Start->CheckCN CheckRing Analyze Oxazole Ring Carbons (120-165 ppm) CheckCN->CheckRing Yes FailCN Check Synthesis: Nitrile hydrolysis or absence CheckCN->FailCN No Decision1 Identify Ring Signal at ~125-130 ppm (C4/C5 region) CheckRing->Decision1 IsItCH Does this signal appear in DEPT-135 (Positive)? Decision1->IsItCH Result5CN CONFIRMED: 5-Carbonitrile (C4 is CH, C5 is Quaternary) IsItCH->Result5CN Yes (It is CH) Result4CN REJECT: 4-Carbonitrile Isomer (C4 is Quaternary, C5 is CH) IsItCH->Result4CN No (It is Quaternary) key Blue: Analysis Step | Yellow: Logic Gate | Green: Pass | Red: Fail

Figure 1: Structural decision tree for distinguishing 2-isopropyloxazole-5-carbonitrile from its 4-regioisomer using DEPT-135 phasing.

Mechanistic Insight: The "Invisible" Carbon Problem

Why do we emphasize the relaxation delay?

In 2-Isopropyloxazole-5-carbonitrile, the nitrile carbon is sp-hybridized and lacks attached protons. The primary mechanism for T1 relaxation (returning the nuclei to equilibrium so they can be pulsed again) is the Dipole-Dipole interaction with nearby protons.

  • Methyl Carbons: Relax fast (~1 sec) due to attached protons.

  • Nitrile Carbon: Relaxes very slowly (>10-20 sec) because the nearest protons are on the isopropyl group or across the ring at C4.

Consequence: If you run a standard "fast" carbon scan (d1 = 1.0s), the nitrile signal will be saturated and may be indistinguishable from baseline noise, leading to a false negative. Solution: The addition of a paramagnetic relaxation agent (Cr(acac)₃) provides an unpaired electron source that facilitates rapid relaxation for all carbons, rendering the nitrile visible and quantitative [1].

References

  • Cayman Chemical. 13C NMR of Quaternary Carbons and Relaxation Agents. Cayman Chemical Application Notes. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (General reference for Oxazole shifts). Link

  • Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (Source for DEPT and Multiplicity Editing principles). Link

  • Spectral Database for Organic Compounds (SDBS). Oxazole Derivatives 13C NMR Data. AIST. Link

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-Isopropyloxazole-5-carbonitrile

Executive Safety Directive STOP AND READ: 2-Isopropyloxazole-5-carbonitrile is an organic nitrile intermediate. While valuable for heterocyclic synthesis, it presents a dual-hazard profile: acute chemical toxicity (poten...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

STOP AND READ: 2-Isopropyloxazole-5-carbonitrile is an organic nitrile intermediate. While valuable for heterocyclic synthesis, it presents a dual-hazard profile: acute chemical toxicity (potential metabolic release of cyanide) and solvent-based permeability .

Standard laboratory "blue nitrile" exam gloves provide insufficient protection against prolonged contact with organic nitriles. This guide mandates a higher standard of PPE based on permeation kinetics and metabolic toxicology.

Hazard Architecture & Risk Assessment

To select the correct PPE, you must understand the mechanism of injury. We do not simply follow a list; we counter specific molecular behaviors.

Hazard ClassMechanism of ActionCritical Implication for PPE
Acute Toxicity (Dermal/Inhalation) Metabolic Activation: The nitrile moiety (-CN) can undergo hepatic metabolism (via cytochrome P450), releasing free cyanide ions (

). This inhibits cytochrome c oxidase, blocking cellular respiration.
Skin absorption is the primary silent killer. Symptoms (hypoxia, dizziness) may be delayed 1-4 hours after exposure.
Solvent Permeability Small organic nitriles have low molecular weights and high lipophilicity, allowing them to solvate through standard nitrile rubber matrices rapidly.Standard 4-mil nitrile gloves offer <5 minutes of protection. You must use laminate or butyl barriers.
Reactivity The oxazole ring is electron-rich; the nitrile is electrophilic. Incompatible with strong acids and oxidizers.[1]Acid Contact Risk: Mixing with strong acids can liberate Hydrogen Cyanide (HCN) gas immediately.
Personal Protective Equipment (PPE) Matrix

This protocol uses a Self-Validating System : You must verify the integrity of your barriers before every operation.

A. Hand Protection (The Critical Control Point)

Do NOT use single nitrile gloves.

  • Primary Barrier (Inner): Low-Density Polyethylene (LDPE) / Ethylene-Vinyl Alcohol (EVOH) Laminate gloves (e.g., Silver Shield® or North®).

    • Why: These provide >4 hours breakthrough time against organic nitriles.

  • Secondary Barrier (Outer): Standard 5-mil Nitrile Exam Glove.

    • Why: Provides dexterity and protects the inner laminate glove from physical tears/abrasion.

  • Validation Step: Inflate the outer nitrile glove with air and roll the cuff to check for pinholes before donning.

B. Respiratory Protection[1][2]
  • Engineering Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • PPE Backup: If working outside a hood (e.g., spill cleanup), use a Full-Face Respirator with Organic Vapor (OV) cartridges.

    • Note: N95 masks offer zero protection against nitrile vapors.

C. Ocular & Body Protection[3][4]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to liquid splash/vapor risks.

  • Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat.

PPE Decision Logic (Visualization)

PPE_Decision_Matrix cluster_check Self-Validation Start Task Assessment Exposure Exposure Type? Start->Exposure Splash Incidental Splash Risk (Weighing solids/capped vials) Exposure->Splash Immersion Direct Handling/Synthesis (Syringing, liquid transfer) Exposure->Immersion Level1 TIER 1 PPE Double Nitrile Gloves (Change immediately on splash) Splash->Level1 Level2 TIER 2 PPE Laminate Liner + Nitrile Outer (Silver Shield) Immersion->Level2 Hood Engineering Control: Fume Hood REQUIRED Level1->Hood Check Check Glove Integrity (Air Inflation Method) Level1->Check Level2->Hood Level2->Check

Figure 1: PPE Selection Logic based on exposure risk.[1] Note that laminate liners are required for any direct liquid handling.

Operational Workflow: Handling & Synthesis

Follow this chronological protocol to maintain containment.

Phase 1: Preparation
  • Clear the Hood: Remove all incompatible chemicals (specifically acids like HCl or H₂SO₄) to prevent accidental HCN generation.

  • Prepare Waste: Set up a dedicated liquid waste container labeled "Toxic - Organic Nitriles - DO NOT ACIDIFY."

  • Don PPE: Put on laminate liners, then nitrile gloves. Tape the outer glove cuff to your lab coat sleeve if handling volumes >50mL.

Phase 2: Transfer & Weighing
  • For Liquids: Use the Cannula or Syringe Transfer Method . Avoid pouring.

    • Technique: Insert a needle with a positive pressure nitrogen line into the source bottle. Withdraw liquid into a gastight syringe.

  • For Solids: Weigh inside the fume hood. If the balance is external, tare a vial, move it to the hood, add compound, cap tightly, and return to the balance.

Phase 3: Reaction Monitoring
  • TLC/Sampling: Dip capillaries quickly. Dispose of contaminated capillaries immediately into a solid waste container inside the hood. Do not leave them on the benchtop; they off-gas.

Phase 4: Decontamination & Doffing
  • Wipe Down: Clean all surfaces (balance, hood sash) with a 10% bleach solution (oxidizes traces of cyanide/nitrile) followed by water.

  • Glove Removal:

    • Remove outer nitrile gloves and discard as hazardous waste.

    • Wash hands with laminate liners still on.

    • Remove laminate liners.

    • Wash hands with soap and water for 60 seconds.

Workflow Diagram

Operational_Workflow Prep 1. Prep Remove Acids Don Laminate Gloves Transfer 2. Transfer Syringe/Cannula Only Inside Fume Hood Prep->Transfer Check Airflow Reaction 3. Reaction Closed Vessel Positive N2 Pressure Transfer->Reaction No Pouring Waste 4. Waste Segregate from Acids Label 'High Toxic' Reaction->Waste Quench First Cleanup Decon Surface (10% Bleach) Waste->Cleanup

Figure 2: Operational workflow ensuring containment from preparation to disposal.

Emergency Response & Disposal
Accidental Exposure[5]
  • Skin Contact: IMMEDIATELY wash with soap and copious water for 15 minutes. Discard clothing. Do not use organic solvents (ethanol/acetone) to wash skin; this increases absorption.

  • Inhalation: Move to fresh air. If breathing is labored, emergency personnel must administer 100% oxygen.

  • Antidote Awareness: Ensure your facility medical officer is aware you are working with potential cyanide-generating compounds. Hydroxocobalamin (Cyanokit) is the standard treatment.

Waste Disposal[1][3]
  • Segregation: Never mix nitrile waste with acidic waste streams.

  • Labeling: clearly mark as "Organic Nitrile - Toxic - Flammable."

  • Quenching (Small Spills): Treat with aqueous sodium hypochlorite (bleach) for >24 hours to oxidize the nitrile/cyanide residues before disposal, only if approved by local EHS protocols.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Centers for Disease Control and Prevention (CDC). (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles. NIOSH. [Link]

  • PubChem. (n.d.). Compound Summary: Acetonitrile (Analogous Hazard Data). National Library of Medicine. [Link]

Sources

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